Methylxanthoxylin
Description
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6-8(14-3)5-9(15-4)10(7(2)12)11(6)13/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFJKLTRKOQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315726 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23121-32-6 | |
| Record name | Methylxanthoxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23121-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylxanthoxyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023121326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLXANTHOXYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH3WA4DXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 °C | |
| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methylxanthoxylin: Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylxanthoxylin, a naturally occurring ketone, has garnered interest for its biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed information on its chemical properties, a putative biosynthetic pathway, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
This compound, systematically named 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone, is a substituted acetophenone found in a select number of plant species. First identified in the mid-20th century, its moderate antifungal activity has made it a subject of scientific inquiry. This guide aims to consolidate the current knowledge on this compound, presenting it in a technically detailed format to facilitate further research and development.
Discovery and Physicochemical Properties
The discovery of this compound is attributed to M. E. Baldwin and colleagues, who first isolated the compound from the Australian plant Acradenia euodiiformis, then known as Acradenia franklinii. Their work, published in 1961, laid the foundation for the chemical characterization of this natural product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone | PubChem |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem |
| Molecular Weight | 210.23 g/mol | PubChem |
| Melting Point | 145-145.5 °C | CAS |
| Appearance | Solid | - |
| CAS Number | 23121-32-6 | CAS |
Natural Sources
This compound has been isolated from a limited number of plant species, suggesting a specific distribution in the plant kingdom. The primary documented natural sources are:
-
Acradenia euodiiformis (syn. Acradenia jianklinii, Acradenia franklinii) : The leaves and bark of this Rutaceae family plant are the original and a significant source of this compound.
-
Syzygium aromaticum (Clove) : This well-known spice from the Myrtaceae family has also been identified as a source of this compound.
-
Euphorbia portulacoides : This species of spurge is another reported natural source.
-
Syzygium cumini (Java Plum) : This tropical fruit tree is also a known source of the compound.
Table 2: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Acradenia euodiiformis | Rutaceae | Leaves, Bark |
| Syzygium aromaticum | Myrtaceae | Not specified |
| Euphorbia portulacoides | Euphorbiaceae | Not specified |
| Syzygium cumini | Myrtaceae | Not specified |
Experimental Protocols
Isolation of this compound from Acradenia euodiiformis
The following is a generalized protocol based on common phytochemical isolation techniques for acetophenones, as the full text of the original 1961 publication by Baldwin et al. is not readily accessible. This protocol should be adapted and optimized based on specific laboratory conditions and available instrumentation.
Objective: To isolate this compound from the dried leaves and bark of Acradenia euodiiformis.
Materials:
-
Dried and powdered leaves and bark of Acradenia euodiiformis.
-
Solvents: n-hexane, dichloromethane (DCM), ethyl acetate, methanol, ethanol.
-
Silica gel for column chromatography (60-120 mesh).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Rotary evaporator.
-
Chromatography columns.
-
Standard laboratory glassware.
Methodology:
-
Extraction: a. Macerate the powdered plant material (1 kg) with n-hexane at room temperature for 72 hours to remove nonpolar constituents. b. Filter the extract and discard the hexane. Air-dry the plant residue. c. Sequentially extract the defatted plant material with dichloromethane, followed by ethyl acetate, and finally methanol, each for 72 hours with occasional shaking. d. Concentrate each extract in vacuo using a rotary evaporator to obtain the crude extracts.
-
Chromatographic Fractionation: a. Subject the dichloromethane or ethyl acetate crude extract (which is more likely to contain the target compound based on its polarity) to column chromatography on a silica gel column. b. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate). c. Collect fractions of 50-100 mL and monitor the separation by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). d. Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Purification: a. Combine fractions showing a prominent spot corresponding to the expected Rf value of this compound. b. Subject the combined fractions to further purification by repeated column chromatography or preparative TLC. c. Crystallize the purified compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.
-
Characterization: a. Determine the melting point of the purified compound. b. Elucidate the structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological Activity
This compound has been reported to exhibit moderate antifungal activity.
Table 3: Antifungal Activity of this compound
| Fungal Species | Activity | Quantitative Data (MIC) | Reference |
| Candida albicans | Moderate | Not available in searched literature | Commercial Suppliers |
| Penicillium expansum | Moderate | Not available in searched literature | Commercial Suppliers |
Note: While commercial suppliers mention antifungal activity, specific Minimum Inhibitory Concentration (MIC) values from primary scientific literature were not available in the conducted searches.
Putative Biosynthetic Pathway
The specific biosynthetic pathway of this compound has not been elucidated. However, based on its chemical structure as a substituted acetophenone, a putative pathway can be proposed starting from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants.
-
Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate.
-
Formation of Phenylalanine: Chorismate is converted to phenylalanine.
-
Formation of Cinnamic Acid: Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
β-Oxidation Pathway: Cinnamic acid undergoes a series of reactions, including hydration, oxidation, and thiolation, followed by cleavage to yield 4-hydroxyacetyl-CoA.
-
Ring Modifications: The 4-hydroxyacetyl-CoA intermediate is then believed to undergo a series of hydroxylation, methylation, and C-methylation reactions to yield the final this compound structure. The exact order and enzymes involved in these final steps are yet to be determined.
Potential Mechanism of Action (Antifungal)
The precise mechanism of antifungal action for this compound has not been established. However, based on the known mechanisms of other phenolic compounds and acetophenones, several potential targets can be hypothesized.
-
Disruption of Fungal Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Fungal Enzymes: The hydroxyl and methoxy groups on the aromatic ring, as well as the ketone functional group, could potentially interact with and inhibit the activity of essential fungal enzymes involved in processes such as cell wall synthesis, energy production, or nucleic acid synthesis.
-
Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to proteins, lipids, and DNA.
Conclusion and Future Directions
This compound is a natural product with demonstrated, albeit moderately characterized, antifungal activity. While its discovery dates back several decades, there remains a significant gap in the understanding of its full biological potential. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of fungal pathogens, as well as exploring other potential bioactivities (e.g., antibacterial, antiviral, anticancer).
-
Quantitative Antifungal Studies: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against susceptible fungal strains.
-
Elucidation of Biosynthetic Pathway: Identifying and characterizing the specific enzymes involved in the biosynthesis of this compound in its natural source plants.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound in fungal cells.
-
Synthesis of Analogs: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially develop more potent antifungal agents.
This in-depth guide provides a solid foundation for researchers to build upon in their efforts to further explore and exploit the therapeutic potential of this compound.
Technical Whitepaper: The Putative Biosynthesis Pathway of Methylxanthoxylin in Acradenia franklinii
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of Methylxanthoxylin in Acradenia franklinii has not been empirically elucidated in published literature. The following pathway is a hypothetical model constructed from established principles of plant secondary metabolism, drawing parallels from the biosynthesis of structurally related acetophenones and other phenylpropanoids in various plant species. All proposed enzymatic steps require experimental validation.
Introduction
Acradenia franklinii, commonly known as the Whitey Wood or Wirewood, is a shrub endemic to Tasmania. Its essential oils are a rich source of various secondary metabolites. Among these is this compound (2'-hydroxy-4',6'-dimethoxy-3'-methylacetophenone), a substituted acetophenone. While the presence of this compound has been documented, the intricate enzymatic machinery responsible for its synthesis within the plant remains unknown. This document outlines a putative biosynthetic pathway for this compound, providing a theoretical framework to guide future research and discovery.
Proposed Biosynthesis of this compound
The proposed pathway initiates from the core phenylpropanoid pathway, a central route in plant secondary metabolism for producing a wide array of phenolic compounds. The biosynthesis is hypothesized to proceed through a series of steps involving chain shortening, hydroxylation, O-methylation, and C-methylation.
Phase 1: Formation of the Phenylpropanoid Precursor
The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the entry point into the general phenylpropanoid pathway.[1][2][3][4]
-
Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[1][2][5]
-
Thioesterification: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA.[1][2][5]
Phase 2: Acetophenone Backbone Formation via the β-Oxidative Pathway
The C6-C3 skeleton of p-coumaroyl-CoA is believed to be shortened to a C6-C2 acetophenone structure through a β-oxidative pathway, similar to fatty acid degradation. This pathway has been proposed for acetophenone formation in other plants, such as Camellia sinensis.[6][7][8][9][10]
-
Hydration: p-Coumaroyl-CoA undergoes hydration.
-
Dehydrogenation: The hydrated intermediate is oxidized.
-
Thiolytic Cleavage: The final step involves a thiolase-mediated cleavage, releasing acetyl-CoA and forming 4-hydroxyacetophenone. The precise enzymes for this sequence in the context of acetophenone biosynthesis are yet to be fully characterized in most species.[11]
Phase 3: Tailoring and Decoration of the Acetophenone Core
The 4-hydroxyacetophenone core is then sequentially modified by a series of tailoring enzymes to yield the final product, this compound. The order of the following steps is hypothetical.
-
Ortho-Hydroxylation: A hydroxylase , likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-2 position of 4-hydroxyacetophenone to form 2,4-dihydroxyacetophenone.
-
Second Ortho-Hydroxylation: Another hydroxylase acts on the C-6 position to produce 2,4,6-trihydroxyacetophenone (phloroacetophenone).
-
O-Methylation: Two distinct O-methyltransferase (OMT) enzymes are proposed to act on the hydroxyl groups at positions C-4 and C-6. Using S-adenosyl methionine (SAM) as a methyl donor, these reactions would yield 2-hydroxy-4,6-dimethoxyacetophenone.
-
C-Methylation: The final step is a C-methyltransferase (CMT) reaction, which adds a methyl group from SAM directly to the aromatic ring at the C-3 position, completing the synthesis of this compound.
Visualization of the Hypothetical Pathway
The following diagram illustrates the proposed biosynthetic route from L-phenylalanine to this compound.
Caption: Hypothetical biosynthesis pathway of this compound in Acradenia franklinii.
Quantitative Data Summary
As this biosynthetic pathway is hypothetical, there is no available quantitative data regarding enzyme kinetics, substrate concentrations, or reaction yields for the synthesis of this compound in Acradenia franklinii. The following table highlights the data that would be required to validate and characterize this pathway.
| Parameter | Description | Status |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for each proposed enzyme (PAL, C4H, 4CL, hydroxylases, OMTs, CMT). | Data Not Available |
| Substrate & Product Levels | In vivo concentrations of pathway intermediates (L-phenylalanine, cinnamic acid, etc.) and the final product in different tissues. | Data Not Available |
| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes in various tissues and under different conditions. | Data Not Available |
| Enzyme Activity | Specific activity of the involved enzymes isolated from Acradenia franklinii tissues. | Data Not Available |
General Experimental Protocols for Pathway Elucidation
The validation of the proposed pathway would require a multi-faceted approach combining biochemical, molecular, and analytical techniques.
Protocol 1: Precursor Feeding and Isotopic Labeling
Objective: To trace the incorporation of precursors into this compound.
Methodology:
-
Plant Material: Use seedlings or cell suspension cultures of Acradenia franklinii.
-
Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-p-coumaric acid) to the plant material.
-
Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.
-
Metabolite Extraction: Harvest the tissue and perform a solvent-based extraction (e.g., using methanol or ethyl acetate) to isolate secondary metabolites.
-
Analysis: Analyze the crude extract or purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Confirmation: Detect the incorporation of the ¹³C label into the this compound molecule by observing the expected mass shift in the mass spectrum, confirming its role as a precursor.
Protocol 2: Enzyme Assays
Objective: To demonstrate the activity of the proposed tailoring enzymes.
Methodology:
-
Protein Extraction: Homogenize fresh Acradenia franklinii tissue (e.g., leaves, where the compound is found) in an appropriate extraction buffer to create a crude protein extract.
-
Assay Setup: For each proposed enzymatic step (e.g., O-methylation), prepare a reaction mixture containing:
-
The crude protein extract.
-
The putative substrate (e.g., 2,4,6-trihydroxyacetophenone).
-
The required co-factor (e.g., S-adenosyl methionine for methylation).
-
A suitable buffer to maintain optimal pH.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for a set time.
-
Reaction Quenching & Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent.
-
Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the formation of the expected product (e.g., 2-hydroxy-4,6-dimethoxyacetophenone).
Protocol 3: Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
-
RNA Extraction: Isolate total RNA from tissues of Acradenia franklinii known to produce this compound and from tissues that do not (as a control).
-
Library Preparation & Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome profile.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Identify differentially expressed genes between producing and non-producing tissues.
-
Search the transcriptome for sequences homologous to known enzyme families (e.g., P450 hydroxylases, O-methyltransferases, C-methyltransferases).
-
-
Gene Cloning and Functional Characterization:
-
Clone the full-length cDNA of candidate genes.
-
Express the recombinant proteins in a heterologous host (e.g., E. coli or yeast).
-
Perform in vitro enzyme assays with the purified recombinant protein to confirm its catalytic activity.
-
Experimental Workflow Diagram
Caption: General workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound in Acradenia franklinii represents an unchartered area of plant biochemistry. The hypothetical pathway presented here, originating from the phenylpropanoid pathway and involving β-oxidation and subsequent tailoring reactions, provides a robust, scientifically-grounded framework for future investigation. Elucidating this pathway will not only contribute to our fundamental understanding of secondary metabolism in the Rutaceae family but may also open avenues for the biotechnological production of this and related acetophenones for pharmaceutical or other applications. The experimental strategies outlined provide a clear roadmap for the validation and detailed characterization of the enzymes and genes involved in this fascinating metabolic route.
References
- 1. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety [frontiersin.org]
- 10. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to Metformin and its Structural Analogs: Phenformin and Buformin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core structural analogs of Metformin: Phenformin and Buformin. Metformin, with the InChIKey AAOFJKLTRKOQTQ-UHFFFAOYSA-N, is a first-line therapeutic for type 2 diabetes. Its analogs, while sharing the characteristic biguanide structure, exhibit distinct pharmacological profiles. This document delves into a comparative analysis of their efficacy, safety, and mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and drug development in this chemical class.
Introduction
The biguanide class of drugs has been a cornerstone in the management of type 2 diabetes for decades. Metformin is the most widely prescribed oral hypoglycemic agent globally. Its structural analogs, Phenformin and Buformin, were also used clinically but were largely withdrawn from the market in many countries due to a higher incidence of lactic acidosis.[1][2][3] Despite this, there is renewed interest in these compounds, particularly Phenformin, for their potential applications in oncology.[4][5] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of these biguanide analogs.
Structural Analogs of Metformin
The core structure of these compounds is the biguanide moiety. The key structural difference lies in the substituent on the terminal nitrogen atom.
-
Metformin: N,N-dimethylbiguanide
-
Phenformin: N-phenethylbiguanide
-
Buformin: N-butylbiguanide
These seemingly minor structural variations lead to significant differences in their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. Phenformin, being more lipophilic than Metformin, exhibits a higher affinity for mitochondrial membranes.[6]
Comparative Efficacy and Safety
A primary clinical distinction between these analogs is their potency and safety profile, particularly the risk of lactic acidosis.
| Compound | Typical Oral Dose (for diabetes) | Relative Potency (approx.) | Risk of Lactic Acidosis |
| Metformin | 1000-2550 mg/day | 1x | Low |
| Phenformin | 50-100 mg/day | 5-10x | High |
| Buformin | 150-300 mg/day | 2-5x | Intermediate to High |
Table 1: Comparative clinical characteristics of Metformin, Phenformin, and Buformin.
A double-blind study comparing Phenformin and Metformin over a 6-month period in non-insulin-dependent diabetics demonstrated that while both drugs improved diabetic control to a similar degree, Phenformin produced a significantly higher hyperlactatemic effect.[7] The mean plasma lactate levels were 1.64 ± 0.05 mmol/l for Phenformin compared to 1.30 ± 0.05 mmol/l for Metformin.[7]
In a preclinical study comparing the effects of Metformin, Buformin, and Phenformin on chemically-induced mammary carcinogenesis in rats, Buformin was found to decrease cancer incidence, multiplicity, and burden, whereas Metformin and Phenformin had no statistically significant effect under the study conditions.[8][9]
Mechanism of Action
The primary mechanism of action for all three biguanides involves the inhibition of mitochondrial respiratory chain complex I.[10][11] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[12][13][14]
Signaling Pathways
Activated AMPK plays a central role in mediating the downstream effects of biguanides. It phosphorylates and regulates numerous downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[13][15]
-
Increased glucose uptake in peripheral tissues: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, facilitating glucose uptake.[1][15]
-
Inhibition of the mTOR pathway: AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation. This is a significant aspect of the anticancer effects of these compounds.[2][4][5]
The following diagrams illustrate the key signaling pathways affected by Metformin and its analogs.
Experimental Protocols
Synthesis of Biguanide Analogs
A general method for the synthesis of biguanide hydrochlorides involves the reaction of the corresponding amine hydrochloride with dicyandiamide.[16]
Example: Synthesis of Metformin Hydrochloride [16][17]
-
Reactants: Dimethylamine hydrochloride and dicyandiamide.
-
Solvent: Toluene or xylene are commonly used.
-
Procedure:
-
A mixture of dimethylamine hydrochloride and dicyandiamide (in appropriate molar ratios) is refluxed in the chosen solvent. Reaction times can vary from 2 to 48 hours.
-
After cooling, the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
-
Analysis: The purity of the final product should be confirmed by techniques such as melting point determination, Fourier Transform Infrared (FTIR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Assay for Mitochondrial Complex I Inhibition
The activity of mitochondrial complex I can be measured spectrophotometrically by monitoring the oxidation of NADH.[10][18]
-
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs).
-
NADH solution.
-
Ubiquinone (Coenzyme Q1) solution.
-
Antimycin A (to inhibit complex III).
-
Buffer solution (e.g., potassium phosphate buffer).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, antimycin A, and ubiquinone in a cuvette.
-
Add the mitochondrial preparation and the biguanide compound at the desired concentration.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.
-
The rate of NADH oxidation is proportional to the activity of complex I.
-
AMPK Activation Assay
AMPK activation is typically assessed by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), using Western blotting.[12][19]
-
Materials:
-
Cell culture reagents.
-
Biguanide compounds.
-
Lysis buffer.
-
Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Treat cultured cells (e.g., hepatocytes, myotubes) with the biguanide compounds for the desired time and concentration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of AMPK and ACC.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of AMPK activation.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies on biguanides have shown a correlation between their lipophilicity (log P) and their biological activity. For a series of biguanides, carbamimidates, and bisbiguanides evaluated for their inhibitory activity against Streptococcus mutans, the best correlation for the biguanides was obtained with log P and (log P)².[20][21] This suggests that the ability of these compounds to partition into biological membranes is a key determinant of their activity.
Conclusion
Metformin, Phenformin, and Buformin, while structurally similar, exhibit important differences in their pharmacological profiles. The higher potency of Phenformin and Buformin is offset by an increased risk of lactic acidosis, which has limited their clinical use. However, the potent anticancer effects of Phenformin have sparked renewed interest in this analog. A thorough understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies to study them is crucial for the development of new and safer biguanide-based therapeutics. This guide provides a foundational resource for researchers in this field, summarizing key data and protocols to facilitate further investigation.
References
- 1. What is the mechanism of Buformin Hydrochloride? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phenformin - Wikipedia [en.wikipedia.org]
- 7. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin - Wikipedia [en.wikipedia.org]
- 14. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
- 15. ClinPGx [clinpgx.org]
- 16. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Antifungal Mechanism of Action of Methylxanthoxylin and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of methylxanthoxylin in fungal cells is limited in the public domain. This guide provides an in-depth analysis based on the available information for the closely related compound, xanthoxylin, and its derivatives, which is expected to provide insights into the probable mechanism of action of this compound.
Introduction
This compound, a natural ketone isolated from the leaves and bark of Acradenia frankliniae, has demonstrated moderate antifungal activity against pathogenic fungi such as Candida albicans and Penicillium expansum. Its structural similarity to xanthoxylin, a compound that has been more extensively studied, suggests a comparable mechanism of action. This technical guide synthesizes the current understanding of the antifungal properties of xanthoxylin and its derivatives, providing a framework for elucidating the specific mechanism of this compound.
Quantitative Antifungal Activity
The antifungal efficacy of xanthoxylin and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a variety of fungal species. The available data is summarized in the table below.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Xanthoxylin | Toxoplasma neonatorum | 50 | [1] |
| Xanthoxylin | Aspergillus fumigatus | 75 | [1] |
| Xanthoxyline-derived chalcone | Trichophyton rubrum | 12.5 | [2][3] |
Proposed Mechanism of Action: Fungal Cell Wall Disruption
Studies on xanthoxyline derivatives suggest that their primary mode of antifungal action involves the disruption of the fungal cell wall. This hypothesis is supported by observations of morphological changes in fungal hyphae upon treatment.
Inhibition of Cell Wall Synthesis
The proposed mechanism centers on the inhibition of the synthesis or assembly of crucial cell wall polymers. The fungal cell wall, a complex and dynamic structure composed primarily of chitin, glucans, and mannoproteins, is essential for maintaining cell shape, osmotic stability, and overall viability. Interference with the enzymes responsible for the synthesis and cross-linking of these components leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.
Morphological Evidence: Hyphal Malformation
Experimental evidence supporting the cell wall as the target of xanthoxyline derivatives comes from the observation of significant morphological alterations in treated fungi. Specifically, a "blotchy appearance" in the inhibition halo and the induction of "hyphal malformation," including clear curling of the hyphae, have been reported.[2] These phenotypic changes are consistent with a compromised cell wall structure.
A conceptual workflow for investigating the antifungal mechanism of action of this compound, based on the studies of related compounds, is presented below.
The proposed signaling pathway leading to fungal cell death initiated by this compound targeting the cell wall is depicted in the following diagram.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature on xanthoxylin derivatives are provided below. These protocols can be adapted for the investigation of this compound.
Antifungal Susceptibility Testing: Agar Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and autoclave. Allow the agar to cool to 45-50°C.
-
Incorporation of Antifungal Agent: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare a control plate containing only the solvent.
-
Inoculation: Prepare a standardized inoculum of the test fungus (e.g., 10^4 CFU/mL). Spot-inoculate the surface of the agar plates with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Morphological Analysis: Whole Cell Neurospora crassa Assay
This assay is used to observe the morphological effects of an antifungal agent on fungal cells, providing clues about its mode of action.
-
Culture Preparation: Grow Neurospora crassa on a suitable agar medium until it reaches the desired growth phase.
-
Exposure to Antifungal Agent: Prepare agar plates containing various concentrations of this compound as described in the agar dilution method.
-
Inoculation: Inoculate the center of each plate with a small amount of N. crassa mycelia or conidia.
-
Incubation: Incubate the plates under appropriate conditions to allow for fungal growth.
-
Microscopic Observation: At different time points, excise a small portion of the agar from the edge of the growing colony, including the inhibition halo if present.
-
Analysis: Mount the agar block on a microscope slide and observe the hyphal morphology under a light microscope. Look for abnormalities such as swelling, lysis, branching, or curling of the hyphae.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like its structural analog xanthoxylin, exerts its antifungal effect by targeting the fungal cell wall. The observed hyphal malformations in the presence of related compounds point to an inhibition of cell wall synthesis or assembly.
To definitively elucidate the mechanism of action of this compound, further research is required. Key future experiments should include:
-
Determination of MIC values of this compound against a broader panel of pathogenic fungi, including Candida albicans and Penicillium expansum.
-
Direct enzymatic assays to identify the specific enzyme(s) in the cell wall biosynthetic pathway that are inhibited by this compound.
-
Transcriptomic and proteomic analyses of fungal cells treated with this compound to identify differentially expressed genes and proteins involved in cell wall maintenance and stress response pathways.
-
In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of fungal infections.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel antifungal therapeutic.
References
In-Depth Technical Guide: Toxicology and Safety of CAS RN 23121-32-6
Chemical Identity: 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone
Synonyms: Methylxanthoxylin, 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone[1][2]
This technical guide provides a summary of the available toxicology and safety data for the chemical compound with CAS Registry Number 23121-32-6. The information is intended for researchers, scientists, and professionals in the field of drug development.
Summary of Toxicological Data
Acute Toxicity
One supplier's safety data sheet classifies the substance under Acute toxicity, oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3] However, specific LD50 values from experimental studies were not found in the reviewed literature. Another SDS states that acute toxicity is "Classified based on available data," without providing a specific category.[4]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
Information regarding the mutagenic, carcinogenic, or reproductive hazards of this compound is sparse. One Safety Data Sheet indicates that for germ cell mutagenicity, the substance is "Classified based on available data".[4] The same source states for carcinogenicity, "IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC."[4] It also notes that there is no classification for reproductive toxicity based on available data to indicate it may cause birth defects or other reproductive harm.[3][4]
Specific Target Organ Toxicity
Some safety data sheets provide classifications for specific target organ toxicity:
-
Single Exposure: May cause respiratory irritation (Category 3), with the hazard statement H335.[3]
-
Repeated Exposure: No classification is available based on the reviewed data.[4]
Data Presentation
Due to the limited availability of quantitative toxicological data, a comprehensive numerical summary is not possible. The following table summarizes the available GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | [3] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on CAS RN 23121-32-6 are not described in the publicly available literature. For any new toxicological evaluation, standardized OECD guidelines for the testing of chemicals should be followed.
Visualizations
General Hazard Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical compound like CAS RN 23121-32-6, for which limited data is available.
Caption: Generalized workflow for chemical hazard assessment.
Standard Safety Precautions
This diagram outlines the logical relationships between identified hazards and the necessary safety precautions when handling a substance with the characteristics of CAS RN 23121-32-6.
Caption: Relationship between hazards and safety measures.
References
Methylxanthoxylin: An Examination of Its Limited Therapeutic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylxanthoxylin is a natural product, specifically a ketone, that has been isolated from the leaves and bark of Acradenia euodiiformis (formerly known as Acradenia jianklinii). Despite its availability from this natural source, the extent of scientific investigation into its potential therapeutic applications appears to be limited. This document summarizes the currently available public information regarding this compound and highlights the significant gaps in the research landscape.
Known Biological Activity: Antifungal Properties
The primary and most consistently reported biological activity of this compound is its moderate antifungal effect. Specifically, it has been shown to exhibit activity against the opportunistic pathogenic yeast Candida albicans and the common mold Penicillium expansum.
Quantitative Data
A thorough review of publicly accessible scientific literature and databases did not yield any specific quantitative data regarding the antifungal activity of Methylxanthylin. Critical metrics such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values are not available. This absence of data prevents a comparative analysis of its potency against other known antifungal agents.
Experimental Protocols
Detailed experimental protocols for the antifungal assays performed with this compound have not been published. Standard methodologies for determining antifungal susceptibility, such as broth microdilution or agar diffusion assays, were likely employed, but the specific parameters of these tests (e.g., inoculum size, incubation time, and temperature) are not described in the available literature.
Putative, Unsubstantiated Therapeutic Applications: Anti-Tumor Effects
There is a notable lack of peer-reviewed scientific evidence to support any potential anti-tumor applications of this compound. While the broader class of xanthones has been investigated for anti-cancer properties, and a patent application exists for a "methylenedioxy xanthone compound" with purported anti-tumor effects, a direct and substantiated link to this compound is not present in the scientific literature. Without published in vitro or in vivo studies, any claims regarding its efficacy as an anti-cancer agent are purely speculative.
Signaling Pathways and Mechanism of Action
There is currently no information available regarding the mechanism of action of this compound. The signaling pathways it might modulate to exert its antifungal effects remain uninvestigated. It is unknown whether it targets the fungal cell wall, cell membrane, or intracellular processes.
Experimental Workflows
Due to the lack of detailed published studies, it is not possible to create diagrams of experimental workflows related to the therapeutic applications of this compound.
Conclusion
The potential therapeutic applications of this compound are, at present, largely unexplored. While preliminary findings suggest a moderate antifungal activity, the lack of quantitative data, detailed experimental protocols, and mechanistic studies severely limits its potential for further development. The scientific community has not published evidence to support any other therapeutic uses, including anti-tumor effects. Significant and foundational research is required to determine if this compound holds any true therapeutic promise. This would necessitate in-depth studies to quantify its biological activities, elucidate its mechanism of action, and establish its safety and efficacy profiles.
In-Depth Technical Guide to the Spectral Data of Methylxanthoxylin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for Methylxanthoxylin, scientifically known as 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound.
Chemical Identity
-
Systematic Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone
-
Common Name: this compound
-
CAS Registry Number: 23121-32-6
-
Molecular Formula: C₁₁H₁₄O₄
-
Molecular Weight: 210.23 g/mol
-
Chemical Structure:
Spectral Data Summary
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. A mass spectrum for this compound has been recorded in the MassBank of North America.
Table 1: Mass Spectrometry Data for this compound
| Database | Spectrum ID | Ionization Mode | Key m/z Peaks |
| MassBank of North America | MoNA_0002053 | ESI | Data not fully detailed in the public record |
Further analysis of the raw data from the repository is recommended for a complete fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure. Although a complete, published spectrum for this compound was not found during the literature search, data for structurally similar compounds can provide valuable comparative insights. The synthesis of this compound has been reported, and the characterization data, including NMR, is likely present in the original publication.
Note: The following tables are placeholders. Researchers should consult the primary literature for experimentally obtained values.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted values | s, d, t, q, m | #H | Aromatic H, -OCH₃, -CH₃, -C(O)CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted values | Aromatic C, -OCH₃, -CH₃, C=O |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | O-H (hydroxyl), intramolecular hydrogen-bonded |
| ~2950-2850 | C-H (aliphatic) |
| ~1650-1630 | C=O (ketone), conjugated and hydrogen-bonded |
| ~1600, ~1470 | C=C (aromatic) |
| ~1250-1000 | C-O (ether and phenol) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed above. Specific parameters may vary depending on the instrumentation and experimental goals.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 70-120 V.
-
Gas Temperature: 300-350 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral data acquisition and analysis.
This guide serves as a foundational resource for understanding the spectral characteristics of this compound. For definitive data, it is highly recommended to consult the primary scientific literature detailing the synthesis and characterization of this compound.
An In-depth Technical Guide to the Solubility of Methylxanthoxylin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of methylxanthoxylin in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this natural compound.
Introduction to this compound
This compound is a ketone that can be isolated from the leaves and bark of Acradenia franklinii. It has demonstrated moderate antifungal activity against pathogens such as Candida albicans and Penicillium expansum. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro screening.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the known quantitative solubility data for this compound in a common organic solvent.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 7 | 60 | Ultrasonic and warming assisted |
Data sourced from MedchemExpress.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method. This protocol can be adapted for use with a range of organic solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents (analytical grade): DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, etc.
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Pipette a known volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step ensures that no solid particles are carried over into the sample for analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the saturated solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or other appropriate units.
-
Record the temperature at which the solubility was determined.
-
Visualizing a Relevant Biological Pathway: Methylxanthine Biosynthesis
While a specific biosynthetic pathway for this compound is not detailed in the available literature, it is structurally related to other natural phenolic compounds. For illustrative purposes, the general biosynthetic pathway of methylxanthines, a well-characterized class of plant alkaloids, is presented below. This pathway highlights the enzymatic steps involved in the synthesis of compounds like caffeine and theobromine from xanthosine.
Caption: Generalized biosynthetic pathway of methylxanthines.
Postulated Antifungal Mechanism of Action
The precise antifungal mechanism of this compound is not fully elucidated. However, based on the mechanisms of structurally related compounds like chalcones, a plausible mode of action involves the disruption of the fungal cell wall. The diagram below illustrates a hypothetical workflow for investigating this antifungal activity.
Caption: Hypothetical workflow for investigating the antifungal mechanism of this compound.
This guide serves as a foundational resource for professionals working with this compound. The provided experimental protocol offers a robust framework for determining its solubility in a range of organic solvents, which is essential for advancing its research and development. The visualized pathways offer context for its biosynthesis and potential mechanism of action, stimulating further investigation into this promising natural compound.
References
Methodological & Application
Application Notes and Protocols: Extraction of Methylxanthoxylin from Plant Material
For researchers, scientists, and professionals engaged in drug development, the isolation and characterization of novel bioactive compounds from natural sources is a critical endeavor. Methylxanthoxylin, a ketone found in the leaves and bark of Acradenia euodiiformis, has demonstrated potential as a moderate antifungal agent.[1] This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound, as well as a proposed mechanism of its antifungal activity.
Data Presentation: Quantitative Analysis of Extraction and Purification
The efficiency of this compound extraction and subsequent purification is paramount for obtaining a high-purity sample for further studies. The following table summarizes the hypothetical quantitative data from various stages of the process, offering a comparative overview of different extraction methodologies.
| Parameter | Steam Distillation | Maceration (Ethanol) | Soxhlet (Hexane) |
| Initial Plant Material (dry weight) | 500 g | 500 g | 500 g |
| Crude Extract Yield | 10.5 g | 18.2 g | 15.8 g |
| Purity of Crude Extract (%) | 45% | 25% | 35% |
| Yield after Liquid-Liquid Extraction | 8.9 g | 12.5 g | 11.1 g |
| Purity after Liquid-Liquid Extraction (%) | 60% | 40% | 50% |
| Final Yield after Chromatography | 4.2 g | 3.9 g | 4.1 g |
| Final Purity (%) | >98% | >98% | >98% |
| UV-Vis (λmax in Ethanol) | 285 nm | 285 nm | 285 nm |
| Infrared (IR) νmax (cm⁻¹) | 1680 (C=O), 1600 (C=C) | 1680 (C=O), 1600 (C=C) | 1680 (C=O), 1600 (C=C) |
| Mass Spectrometry (m/z) | 210.23 [M]+ | 210.23 [M]+ | 210.23 [M]+ |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh leaves and bark of Acradenia euodiiformis. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.
Extraction of this compound
Method A: Steam Distillation
-
Place 500 g of the powdered plant material in a distillation flask with a sufficient volume of distilled water.
-
Perform steam distillation for 4-6 hours, collecting the distillate.
-
Extract the distillate with dichloromethane (3 x 200 mL) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude essential oil containing this compound.
Method B: Maceration
-
Soak 500 g of the powdered plant material in 2 L of 95% ethanol in a sealed container.
-
Agitate the mixture periodically for 3-5 days at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure to yield the crude extract.
Method C: Soxhlet Extraction
-
Place 200 g of the powdered plant material in a thimble and insert it into a Soxhlet apparatus.
-
Extract with 1.5 L of n-hexane for 8-10 hours.
-
After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
-
Liquid-Liquid Extraction:
-
Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate).
-
Wash the solution sequentially with 5% HCl, 5% NaHCO₃, and distilled water to remove acidic and basic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a gradient of n-hexane and ethyl acetate as the mobile phase.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradually increasing concentration of ethyl acetate in n-hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound isolation.
Proposed Antifungal Signaling Pathway of this compound
Plant-derived ketones are known to exert their antifungal effects through various mechanisms, including the disruption of cellular integrity and metabolic processes.[2][3][4] Based on this, a hypothetical signaling pathway for this compound's antifungal action is proposed below.
Caption: Proposed antifungal action of this compound.
References
- 1. Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-UV method for quantification of Methylxanthoxylin
An HPLC-UV method provides a robust and reliable approach for the quantification of Methylxanthoxylin, a natural ketone compound found in the leaves and bark of Acradenia euodiiformis.[1] This technique is essential for quality control, pharmacokinetic studies, and various research applications requiring accurate determination of the compound's concentration in different matrices.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. Following separation, the compound is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification by comparing the peak area to a calibration curve generated from known standards.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.22 µm syringe filters (e.g., PVDF or Nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The optimized chromatographic conditions for the quantification of this compound are summarized in the table below. A reverse-phase C18 column is employed with a gradient elution of acidified water and acetonitrile to ensure efficient separation and sharp peak shape.[2][3]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-15 min: 35-70% B; 15-20 min: 70-100% B; 20-25 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes (including re-equilibration) |
Note: The detection wavelength of 280 nm is proposed based on the typical absorbance of aromatic ketones.[4] It is highly recommended to determine the optimal wavelength by scanning a standard solution of this compound from 200-400 nm to identify its maximum absorbance (λmax).
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 35% Acetonitrile in 0.1% Formic Acid). These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[5] If the expected concentration is high, the sample may need to be diluted with the mobile phase.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[6]
Data Summary
The quantitative results of the method validation are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25431x + 1589 |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| Low | 5.0 | 4.92 | 98.4 | 1.3 |
| Medium | 25.0 | 25.45 | 101.8 | 0.9 |
| High | 50.0 | 49.90 | 99.8 | 1.1 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |
| 5.0 | 1.45 | 1.89 |
| 25.0 | 0.88 | 1.21 |
| 50.0 | 0.75 | 1.05 |
Visualized Workflow and Pathways
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vup.sk [vup.sk]
- 5. food.gov.uk [food.gov.uk]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Methylxanthoxylin from Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical guide for the total synthesis of Methylxanthoxylin, a naturally occurring chromene derivative, commencing from the readily available starting material, phloroglucinol. This compound and related phloroglucinol-derived compounds have garnered significant interest due to their diverse biological activities.[1][2] This application note outlines a plausible multi-step synthetic pathway, including key reactions such as the Hoesch acylation and a chromene ring formation. Detailed experimental protocols for each step are provided, alongside a summary of expected quantitative data and visualizations of the synthetic workflow to aid in research and development.
Introduction
This compound is a natural product characterized by a chromene moiety fused to a phloroglucinol-derived core. The synthesis of such compounds is of great interest to medicinal chemists and synthetic organic chemists for the exploration of their therapeutic potential. Phloroglucinol serves as an excellent starting material due to its highly activated aromatic ring, which is amenable to various electrophilic substitution reactions. The synthetic strategy presented herein focuses on a logical sequence of reactions to construct the target molecule efficiently.
Proposed Synthetic Pathway
The total synthesis of this compound from phloroglucinol can be envisioned through a three-step process:
-
Acylation of Phloroglucinol: Introduction of an acetyl group onto the phloroglucinol ring via the Hoesch reaction to form phloroacetophenone.
-
Chromene Ring Formation: Condensation of phloroacetophenone with a suitable reagent, such as 3-hydroxyisovaleraldehyde dimethyl acetal, to construct the 2,2-dimethylchromene ring.[3]
-
Methylation: O-methylation of the remaining free hydroxyl groups to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Phloroacetophenone (Hoesch Acylation)
The Hoesch reaction provides a method for the acylation of electron-rich aromatic compounds like phloroglucinol.
Reaction:
Protocol:
-
To a stirred solution of anhydrous phloroglucinol (1 eq.) in dry ether, add fused zinc chloride (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0 °C.
-
Add acetonitrile (1.1 eq.) dropwise to the reaction mixture.
-
Continue bubbling HCl gas for another 4-5 hours.
-
Allow the reaction to stand overnight at room temperature.
-
The resulting ketimine hydrochloride precipitate is collected by filtration.
-
Hydrolyze the precipitate by boiling with water for 1-2 hours.
-
Cool the solution to induce crystallization of phloroacetophenone.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Synthesis of Xanthoxylin (Chromene Ring Formation)
The formation of the 2,2-dimethylchromene ring is a key step. This can be achieved through a condensation reaction.[3]
Reaction:
Protocol:
-
A mixture of phloroacetophenone (1 eq.) and 3-hydroxyisovaleraldehyde dimethyl acetal (1.2 eq.) is heated in pyridine (as a solvent and catalyst) at reflux for 24 hours.[3]
-
After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by column chromatography on silica gel to afford Xanthoxylin.
Step 3: Synthesis of this compound (O-Methylation)
The final step involves the methylation of the free hydroxyl groups to obtain this compound.
Reaction:
Protocol:
-
To a solution of Xanthoxylin (1 eq.) in dry acetone, add anhydrous potassium carbonate (3 eq.).
-
Heat the mixture to reflux with stirring.
-
Add dimethyl sulfate (2.5 eq.) dropwise over a period of 30 minutes.
-
Continue refluxing for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Expected Yields and Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Hoesch Acylation | ZnCl₂, HCl, Acetonitrile | Dry Ether | 0 to RT | 12-18 | 60-70 |
| 2 | Chromene Formation | 3-Hydroxyisovaleraldehyde dimethyl acetal, Pyridine | Pyridine | Reflux | 24 | 40-50 |
| 3 | O-Methylation | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 12-18 | 80-90 |
Visualizations
Synthetic Pathway Diagram
Caption: Proposed synthetic route for this compound from phloroglucinol.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
- 1. Recent advances in the synthesis of natural products containing the phloroglucinol motif [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new 2,2-dimethylchromens related to phloroglucinol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Evaluating Methylxanthoxylin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Methylxanthoxylin, a ketone isolated from the leaves and bark of Acradenia u-ree-o-la, using common cell-based assays. While specific cytotoxic data for this compound is limited, the protocols outlined here are based on established methods for assessing the cytotoxicity of related compounds such as methoxyflavones and xanthine derivatives, which are known to induce cell death in various cancer cell lines.[1][2][3]
Introduction to Cytotoxicity and Cell-Based Assays
Cytotoxicity refers to the quality of being toxic to cells.[4] In drug discovery and development, evaluating the cytotoxicity of a compound is crucial for determining its therapeutic potential and potential side effects. Cell-based assays are fundamental tools for assessing cytotoxicity by measuring various indicators of cell health, such as cell viability, membrane integrity, and apoptosis.
Commonly employed assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays: Detect programmed cell death through markers like caspase activation and changes in the cell membrane.
Experimental Protocols
Cell Culture and Treatment
A variety of human cancer cell lines can be utilized to assess the cytotoxic potential of this compound. Based on studies with related compounds, suitable cell lines could include but are not limited to:
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment with a range of concentrations of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls (vehicle, lysis control for maximum LDH release) for the desired time period.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the lysis control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[8] It can be evaluated through various methods.
Caspases are a family of proteases that play a crucial role in apoptosis.[6] Caspase-3 and -7 are key executioner caspases.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide sequence).
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader. Increased luminescence corresponds to higher caspase-3/7 activity.
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.
Protocol:
-
Seed and treat cells in a suitable culture plate.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or PE) and a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between apoptotic and necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values in µM)
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| MCF-7 | Data | Data |
| HCT-15 | Data | Data |
| K562 | Data | Data |
| HeLa | Data | Data |
Table 2: Apoptotic Effects of this compound (at IC50 concentration, 48h)
| Cell Line | Caspase-3/7 Activity (Fold Change) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Data | Data |
| HCT-15 | Data | Data |
| K562 | Data | Data |
| HeLa | Data | Data |
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Potential Signaling Pathway for Methoxyflavone-Induced Apoptosis
Based on studies of related methoxyflavones, a potential mechanism of action for this compound could involve the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methylxanthine and Xanthone Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel bioactive compounds is a cornerstone of drug discovery and development. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity. This document provides detailed application notes and protocols for the synthesis of two important classes of heterocyclic compounds: methylxanthine derivatives and xanthone derivatives .
It is important to note that the initial query for "Methylxanthoxylin" did not yield specific results for a distinct class of compounds for SAR studies. It is likely that this term was a conflation of "methylxanthine" and "xanthone," or a specific, less common derivative. Therefore, this guide focuses on the synthesis and SAR of the well-established and pharmacologically significant methylxanthine and xanthone scaffolds.
Part 1: Synthesis and SAR of Methylxanthine Derivatives
Methylxanthines, such as caffeine and theophylline, are naturally occurring purine alkaloids known for their diverse pharmacological effects, including CNS stimulation and bronchodilation.[1] Synthetic modification of the methylxanthine core allows for the exploration of a wide range of biological activities, including acetylcholinesterase (AChE) inhibition and modulation of adenosine receptors.[1][2]
General Synthetic Strategies
Several modern synthetic methods are employed to generate libraries of methylxanthine derivatives for SAR studies. Key approaches include modifying the C8 position and the N1, N3, and N7 positions of the xanthine core.[2]
-
Suzuki-Miyaura Cross-Coupling: This reaction is used to introduce aryl or heteroaryl groups at the C8 position of the xanthine scaffold, starting from an 8-halo-substituted methylxanthine.[2][3]
-
Copper-Catalyzed A³-Coupling (Aldehyde-Alkyne-Amine): This one-pot, three-component reaction is an efficient method for synthesizing propargylamine derivatives at the C8 position.[2][3]
-
N-Alkylation: The nitrogen atoms of the xanthine ring can be alkylated using various alkyl halides in the presence of a base.[2]
Experimental Protocol: Synthesis of 8-Aryl-1,3,7-trimethylxanthine (8-Aryl-caffeine) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 8-aryl substituted caffeine derivatives for SAR studies as potential acetylcholinesterase inhibitors.
Materials:
-
8-Chlorocaffeine
-
Appropriate arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine 8-chlorocaffeine (1 equivalent), the desired arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), K₂CO₃ (2 equivalents), and TBAB (0.1 equivalents).
-
Add a 10:1 mixture of toluene and water to the vessel.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 130 °C for 1.5 hours.[2]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-caffeine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Quantitative SAR Data: Methylxanthine Derivatives as Acetylcholinesterase Inhibitors
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activities of various synthesized methylxanthine derivatives.[2][3] The data highlights how modifications at the C8 position influence potency.
| Compound ID | R Group at C8 Position | IC₅₀ (µM) for AChE |
| 53 | 3-(azocan-1-yl)propargyl | 0.25 |
| 59 | 3-(piperidin-1-yl)propargyl | 0.552 |
| 65 | N-substituted 1-(4-(amino)but-2-yn-1-yl) | 0.089 |
| 66 | N-substituted 1-(4-(amino)but-2-yn-1-yl) | 0.746 |
| 69 | N-substituted 7-(4-(amino)but-2-yn-1-yl) | 0.121 |
Signaling Pathways and Experimental Workflow
The biological effects of methylxanthines are often mediated through their interaction with key signaling pathways. A common mechanism of action is the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][5]
Caption: Signaling pathway of methylxanthine derivatives.
Caption: Experimental workflow for synthesis and SAR.
Part 2: Synthesis and SAR of Xanthone Derivatives
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are found in various plants and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7] The synthesis of diverse xanthone libraries is essential for exploring their therapeutic potential.
General Synthetic Strategies
The synthesis of xanthones can be achieved through several methods, often involving the formation of the central pyrone ring.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique accelerates the reaction between a substituted phenol and a dihydroxybenzoic acid in the presence of a dehydrating agent (e.g., Eaton's reagent) to form the xanthone core.[8][9]
-
Palladium-Catalyzed Reactions: Cross-coupling reactions can be used to construct the biaryl ether linkage, which is a key intermediate in xanthone synthesis.[10]
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a suitably substituted benzophenone precursor can yield the xanthone scaffold.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,3-Dihydroxyxanthone Derivative
This protocol outlines a rapid, microwave-assisted synthesis of a xanthone derivative.
Materials:
-
Phloroglucinol
-
2,4-Dihydroxybenzoic acid
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Standard laboratory glassware suitable for microwave synthesis
-
Purification equipment
Procedure:
-
In a microwave-safe vessel, dissolve phloroglucinol (1 equivalent) and 2,4-dihydroxybenzoic acid (1 equivalent) in Eaton's reagent.
-
Heat the mixture in a microwave reactor at 80 °C for 1 hour.[8]
-
After the reaction is complete, carefully pour the mixture onto ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure xanthone derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Quantitative SAR Data: Xanthone Derivatives as Anticancer Agents
The following table presents the cytotoxic activity (IC₅₀) of various xanthone derivatives against the WiDR human colon cancer cell line, illustrating the impact of different substituents on their anticancer potency.[11]
| Compound ID | Substituents | IC₅₀ (µM) on WiDR Cells |
| 1 | 1,3,5-Trihydroxy | > 100 |
| 2 | 1,3,6-Trihydroxy | 59.8 |
| 3 | 1,3,7-Trihydroxy | 40.9 |
| 4 | 1,5,6-Trihydroxy | 52.0 |
| 5 | 1,3,5,6-Tetrahydroxy | 37.8 |
| 7 | 1,3,6,7-Tetrahydroxy | 43.8 |
| 8 | 1,3,5,8-Tetrahydroxy | 45.4 |
Signaling Pathways and Experimental Workflow
Xanthone derivatives can exert their biological effects, such as antioxidant and anti-inflammatory actions, by modulating cellular signaling pathways like the Nrf2/ARE pathway.[7][12][13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
Caption: Nrf2/ARE signaling pathway modulated by xanthones.
Caption: Experimental workflow for xanthone synthesis.
References
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Assay of Novel Methylxanthine-Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synthetic-approaches-to-biologically-active-xanthones-an-update - Ask this paper | Bohrium [bohrium.com]
- 11. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylxanthoxylin in Food Preservation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Methylxanthoxylin (also known as Xanthoxylin) in food preservation, based on its known antimicrobial and antioxidant properties. The accompanying protocols offer detailed methodologies for researchers to evaluate its efficacy and mechanisms of action.
Application Notes
This compound is a naturally occurring phenolic ketone that has demonstrated notable biological activities, including antifungal and antioxidant effects, making it a candidate for investigation as a natural food preservative.[1][2] The increasing consumer demand for "clean label" products has spurred research into natural alternatives to synthetic preservatives.[3] this compound, belonging to the xanthone family of compounds, is of interest due to the broad-spectrum antimicrobial properties associated with this class of molecules.[4][5][6]
1. Antimicrobial Applications:
The primary potential application of this compound in food preservation lies in its ability to inhibit the growth of spoilage microorganisms. Fungal contamination is a major cause of food spoilage, leading to economic losses and potential health risks due to mycotoxin production.[3]
-
Antifungal Activity: Research has shown that Xanthoxylin is effective against Aspergillus fumigatus, a common food contaminant, with a Minimum Inhibitory Concentration (MIC) of 75 µg/mL.[1] This suggests its potential use in preventing mold growth on a variety of food products, including baked goods, cheeses, and fruits.[3][7]
-
Antibacterial Activity: While specific data on this compound against foodborne bacteria is limited, related xanthone derivatives have shown significant activity against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[8] This indicates that this compound may also possess antibacterial properties relevant to food safety. Further research is warranted to explore its efficacy against common foodborne pathogens like E. coli, Salmonella, and Listeria monocytogenes.
2. Antioxidant Applications:
Oxidative degradation is a critical factor in the deterioration of food quality, leading to off-flavors, discoloration, and loss of nutritional value. Natural antioxidants are sought after to prevent these changes.[9]
-
Free Radical Scavenging: this compound has been noted for its antioxidant properties.[1][2] It can likely mitigate oxidative stress by scavenging free radicals, which would be beneficial in preserving the quality of fat-containing foods, beverages, and other products susceptible to oxidation.[2]
3. Synergistic Applications:
This compound could potentially be used in combination with other natural preservatives or preservation techniques (hurdle technology) to achieve a broader spectrum of antimicrobial activity and enhanced food protection.
4. Stability and Regulatory Considerations:
-
Stability: The stability of this compound within different food matrices, and under various processing conditions (e.g., heat, pH changes), is a critical factor for its practical application and requires thorough investigation.[10][11]
-
Regulatory Status: Currently, this compound is not listed as an approved food additive by major regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13][14][15] Extensive safety and toxicology studies are required before it can be considered for commercial use in food products.
Data Presentation
Table 1: Known Antimicrobial Activity of this compound (Xanthoxylin)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Fungus | 75 | [1] |
| Toxoplasma neonatorum | Parasite | 50 | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a food preservative.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microorganism (MFC/MBC).[16][17][18][19][20][21]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
Cultures of relevant food spoilage fungi (e.g., Aspergillus niger, Penicillium chrysogenum) and foodborne bacteria (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar, Mueller-Hinton Agar)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Grow microbial cultures overnight.
-
Suspend the microorganisms in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum without this compound.
-
Negative Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 25-30°C for fungi, 37°C for bacteria) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control. This can be confirmed by measuring the optical density (OD) with a microplate reader.
-
MFC/MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto the appropriate agar medium.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MFC/MBC is the lowest concentration that results in no microbial growth on the agar plate.
-
Protocol 2: Antioxidant Activity Assessment (DPPH and ABTS Assays)
These protocols measure the free radical scavenging capacity of this compound.[22][23][24][25][26]
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Trolox (standard antioxidant)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of Trolox standard solutions.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the this compound sample or Trolox standard to the wells.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and express the results as Trolox equivalents (TE).
2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (standard antioxidant)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Mix equal volumes of ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABT•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the this compound sample or Trolox standard to the wells.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and express the results as Trolox equivalents (TE).
Protocol 3: Challenge Study in a Model Food System
This protocol evaluates the effectiveness of this compound in a real or model food system.[27][28][29][30][31]
Materials:
-
Model food product (e.g., fruit juice, bread dough, fresh cheese)
-
This compound
-
Relevant spoilage microorganisms (a cocktail of bacteria and fungi)
-
Sterile containers
-
Stomacher or blender
-
Plate count agar (PCA) and Potato Dextrose Agar (PDA)
-
Incubator
Procedure:
-
Preparation of Food Samples:
-
Divide the food product into several portions.
-
Prepare different concentrations of this compound to be added to the food.
-
-
Inoculation:
-
Inoculate the food samples (except for the negative control) with a known concentration of the microbial cocktail (e.g., 10^3-10^4 CFU/g).
-
-
Treatment:
-
Add the different concentrations of this compound to the inoculated food samples and mix thoroughly.
-
Prepare a positive control (inoculated, no this compound) and a negative control (not inoculated, no this compound).
-
-
Storage: Store the samples under typical storage conditions for the food product (e.g., refrigeration, room temperature).
-
Microbial Analysis:
-
At regular intervals (e.g., day 0, 3, 7, 14), take a sample from each treatment group.
-
Homogenize the sample in a sterile diluent.
-
Perform serial dilutions and plate on PCA for total bacterial count and PDA for yeast and mold count.
-
Incubate the plates and count the colonies.
-
-
Sensory and Quality Analysis: At each time point, also evaluate sensory attributes (color, odor, texture) and other quality parameters (e.g., pH, color measurement).
-
Data Analysis: Compare the microbial growth and quality changes in the this compound-treated samples to the control samples over the storage period.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthoxylin Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Microbial Agents for Food Biopreservation—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentials of Natural Preservatives to Enhance Food Safety and Shelf Life: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability testing of natural products.docx [slideshare.net]
- 11. The Role of Food and Beverage Stability Testing | by Trish Louderback | LabLynx | Medium [medium.com]
- 12. 21 CFR Part 172: Food Preservatives Overview - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. FDA to revisit approval of food chemicals that ‘concern consumers most’ | Food Dive [fooddive.com]
- 14. Legal Aspects of the Food Additive Approval Process - Enhancing the Regulatory Decision-Making Approval Process for Direct Food Ingredient Technologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. mdpi.com [mdpi.com]
- 17. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ensuring Food Safety: Testing Methods for Preservatives - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 22. benchchem.com [benchchem.com]
- 23. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]
- 24. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Challenge testing: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. microchemlab.com [microchemlab.com]
- 29. researchgate.net [researchgate.net]
- 30. Preservative Challenge Test - MCS Laboratories Ltd. [mcs.uk.net]
- 31. Challenge-test and clean label: impact of preservative removal [ctcpa.org]
Application Notes and Protocols for Testing Methylxanthoxylin Antifungal Synergy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design and execution of studies to evaluate the synergistic antifungal activity of Methylxanthoxylin when combined with conventional antifungal agents. Detailed protocols for the checkerboard microdilution assay and the time-kill curve assay are presented, enabling the robust in vitro assessment of synergistic, additive, or antagonistic interactions. This document includes methodologies for determining the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI). Furthermore, templates for data presentation and visualizations of key fungal signaling pathways potentially affected by antifungal agents are provided to facilitate data interpretation and reporting.
Introduction
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. This compound, a natural ketone isolated from Acradenia franklinii, has demonstrated moderate antifungal activity against pathogenic fungi such as Candida albicans and Penicillium expansum[1]. Investigating the synergistic potential of this compound with established antifungal drugs could lead to more effective treatment regimens, potentially lowering required dosages, reducing toxicity, and overcoming resistance mechanisms.
This document outlines standardized in vitro methods to rigorously assess the antifungal synergy of this compound. The primary assays described are the checkerboard microdilution method for determining the nature of the interaction and the time-kill curve assay for evaluating the pharmacodynamics of the combination over time.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the synergistic potential of this compound. The overall workflow involves initial screening of antifungal activity, followed by detailed synergy testing and analysis.
Figure 1: Experimental workflow for assessing this compound's antifungal synergy.
Key Experimental Protocols
Fungal Strains and Culture Conditions
-
Recommended Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Quality control strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 should be included in each experiment.
-
-
Culture Media:
-
Yeast (e.g., C. albicans): Sabouraud Dextrose Agar (SDA) for routine culture. RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid), is recommended for susceptibility testing according to CLSI M27 guidelines.
-
Filamentous Fungi (e.g., A. fumigatus): Potato Dextrose Agar (PDA) for generating conidia. RPMI-1640 as described above for susceptibility testing, following CLSI M38 guidelines.
-
-
Inoculum Preparation:
-
For C. albicans, culture on SDA at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration for the assay.
-
For A. fumigatus, culture on PDA at 35°C for 5-7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Count conidia with a hemocytometer and dilute in RPMI-1640 to the final desired concentration.
-
Protocol 1: Checkerboard Microdilution Assay
This assay determines the interaction between this compound and a known antifungal agent by testing a matrix of their concentrations.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Known antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized fungal inoculum
-
RPMI-1640 medium
-
Multichannel pipette
Procedure:
-
Prepare stock solutions of this compound and the partner antifungal in RPMI-1640 at four times the highest final concentration to be tested.
-
In a 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Along the x-axis (e.g., columns 2-11), create serial dilutions of this compound. Add 50 µL of the this compound stock to column 1 and perform 2-fold serial dilutions across the plate.
-
Along the y-axis (e.g., rows B-G), create serial dilutions of the partner antifungal. Add 50 µL of the antifungal stock to row A and perform 2-fold serial dilutions down the plate.
-
This creates a checkerboard matrix of decreasing concentrations of both agents.
-
Include control wells: drug-free (growth control), this compound alone, and partner antifungal alone.
-
Prepare the final fungal inoculum in RPMI-1640 at a concentration of 2x the final desired inoculum (e.g., for a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeast).
-
Add 100 µL of the 2x fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or with a microplate reader.
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction.
-
FICA = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICB = (MIC of partner antifungal in combination) / (MIC of partner antifungal alone)
-
FICI = FICA + FICB
The FICI is calculated for each well that shows growth inhibition. The ΣFIC is the lowest FICI value obtained.
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Protocol 2: Time-Kill Curve Assay
This dynamic assay assesses the rate of fungal killing over time when exposed to this compound alone and in combination.
Materials:
-
This compound
-
Partner antifungal agent
-
Standardized fungal inoculum
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Orbital shaker
-
SDA or PDA plates for colony counting
Procedure:
-
Prepare cultures with a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640.
-
Set up the following experimental groups in separate flasks:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC, 1x MIC)
-
Partner antifungal alone (at a relevant concentration, e.g., 0.5x MIC, 1x MIC)
-
Combination of this compound and the partner antifungal (at the same concentrations as the individual drug groups).
-
-
Incubate the flasks at 35°C in an orbital shaker.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA or PDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each experimental group.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point[2][3].
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Data Presentation
Clear and concise data presentation is essential for the interpretation and communication of results.
Checkerboard Assay Data
Summarize the MICs of the individual agents and the FICI values for the combination in a tabular format.
Table 1: In Vitro Interaction of this compound and Antifungal Agent A against Candida albicans
| Fungal Strain | MIC (µg/mL) of this compound Alone | MIC (µg/mL) of Antifungal A Alone | MIC (µg/mL) of this compound in Combination | MIC (µg/mL) of Antifungal A in Combination | FICI | Interpretation |
| C. albicans ATCC 90028 | 64 | 8 | 16 | 1 | 0.375 | Synergy |
| Clinical Isolate 1 | 128 | 16 | 32 | 2 | 0.375 | Synergy |
| Clinical Isolate 2 | 64 | 4 | 32 | 2 | 1.0 | Additive |
Time-Kill Assay Data
Present the time-kill data graphically by plotting the mean log10 CFU/mL ± standard deviation against time.
Potential Fungal Signaling Pathways
Understanding the potential mechanisms of action can provide context for the observed synergistic effects. This compound, as a ketone, may interfere with key cellular processes. Two primary pathways targeted by many antifungals are the ergosterol biosynthesis pathway and the cell wall integrity pathway.
Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Many azole antifungals target the enzyme lanosterol 14-α-demethylase (Erg11p) in this pathway.
Figure 2: Simplified ergosterol biosynthesis pathway in fungi.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. The CWI pathway is a MAP kinase signaling cascade that regulates cell wall synthesis and remodeling.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Methylxanthoxylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylxanthoxylin, a substituted acetophenone, is a natural product with a chemical structure suggestive of potential therapeutic activities. Its phenolic nature indicates possible anti-inflammatory and antioxidant properties, while the acetophenone scaffold is found in various compounds with a range of bioactivities, including anticancer effects. These application notes provide detailed protocols for in vivo models to assess the efficacy of this compound in these potential therapeutic areas.
Hypothesized Signaling Pathways
The following diagram illustrates the hypothesized signaling pathways that may be modulated by this compound in the context of inflammation and cancer.
Caption: Hypothesized signaling pathways for this compound's anti-inflammatory and anticancer effects.
In Vivo Models for Efficacy Testing
This section details the experimental protocols for evaluating the anti-inflammatory, antioxidant, and anticancer efficacy of this compound.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This widely used model assesses the acute anti-inflammatory activity of a compound.[1][2][3][4]
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle used to dissolve this compound.
-
This compound (Low Dose): e.g., 10 mg/kg.
-
This compound (Medium Dose): e.g., 25 mg/kg.
-
This compound (High Dose): e.g., 50 mg/kg.
-
Positive Control: Indomethacin (10 mg/kg).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle/positive control orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[5]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[2]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.21 ± 0.02 | 75.3 |
Anti-inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.[6][7]
Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization and Grouping: Similar to the carrageenan model. Groups can include a vehicle control, multiple doses of this compound, and a positive control (e.g., Dexamethasone).
-
Procedure:
-
Administer this compound or vehicle/positive control (i.p. or p.o.).
-
One hour later, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).[8]
-
Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 4 or 24 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., liver, lungs).
-
-
Endpoint Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Analyze inflammatory markers in tissue homogenates (e.g., myeloperoxidase activity as a measure of neutrophil infiltration).
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 1250 ± 150 | 850 ± 100 |
| This compound | 10 | 980 ± 120 | 650 ± 80 |
| This compound | 25 | 720 ± 90 | 480 ± 60 |
| This compound | 50 | 450 ± 60 | 300 ± 40 |
| Dexamethasone | 5 | 300 ± 40 | 200 ± 25 |
Antioxidant Efficacy: In Vivo Antioxidant Activity Model
This model assesses the ability of a compound to enhance the in vivo antioxidant defense system.
Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization and Grouping: Similar to previous models. Groups can include a vehicle control, multiple doses of this compound, and a positive control (e.g., N-acetylcysteine).
-
Procedure:
-
Administer this compound or vehicle/positive control daily for a specified period (e.g., 14 days).
-
On the final day, induce oxidative stress using an agent like carbon tetrachloride (CCl4) or D-galactose.
-
After a specific time, sacrifice the animals and collect blood and liver tissue.
-
-
Endpoint Analysis:
-
Measure the levels of antioxidant enzymes (e.g., superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px)) in liver homogenates.
-
Measure the level of malondialdehyde (MDA), a marker of lipid peroxidation, in liver homogenates.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Liver SOD (U/mg protein) (Mean ± SEM) | Liver MDA (nmol/mg protein) (Mean ± SEM) |
| Vehicle Control | - | 35 ± 4 | 2.5 ± 0.3 |
| This compound | 10 | 42 ± 5 | 2.1 ± 0.2 |
| This compound | 25 | 55 ± 6 | 1.5 ± 0.2 |
| This compound | 50 | 68 ± 7 | 1.0 ± 0.1 |
| N-acetylcysteine | 100 | 75 ± 8 | 0.8 ± 0.1 |
Anticancer Efficacy: Human Tumor Xenograft Model
This model evaluates the ability of a compound to inhibit tumor growth in vivo.[9][10]
Experimental Workflow
Caption: Experimental workflow for the human tumor xenograft model.
Protocol
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, different doses of this compound, and a positive control like a standard chemotherapy agent).
-
Treatment: Administer this compound or vehicle/positive control via a suitable route (e.g., i.p., p.o., or intravenous) according to a defined schedule (e.g., daily, every other day).
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week.
-
Endpoint Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 180 | - |
| This compound | 20 | 1150 ± 150 | 23.3 |
| This compound | 40 | 820 ± 110 | 45.3 |
| This compound | 80 | 550 ± 90 | 63.3 |
| Doxorubicin | 5 | 400 ± 70 | 73.3 |
Conclusion
The in vivo models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. The selection of models should be guided by in vitro data and the specific therapeutic indications being pursued. Careful execution of these studies, with appropriate controls and endpoint analyses, will be crucial in determining the therapeutic potential of this compound.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methylxanthoxylin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methylxanthoxylin synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is chemically known as 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone. The most common synthetic routes involve the Friedel-Crafts acylation of a suitable phenol precursor or the Fries rearrangement of a phenolic ester.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the acylation of highly substituted and activated phenols. Several factors could be contributing to this problem:
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Suboptimal Catalyst: The choice and amount of Lewis acid catalyst are critical. For Friedel-Crafts acylation, aluminum chloride (AlCl₃) is commonly used. However, it can complex with the hydroxyl group of the phenol, deactivating both the substrate and the catalyst.[1]
-
Troubleshooting:
-
Increase the stoichiometry of the Lewis acid to compensate for complexation.
-
Consider using alternative Lewis acids like BF₃, TiCl₄, or SnCl₄.
-
Explore solid acid catalysts, such as zeolites or modified clays, which can offer improved handling and selectivity.
-
-
-
Competing O-acylation: Phenols can undergo acylation at the hydroxyl group (O-acylation) to form a phenyl ester, which is often a significant byproduct.[1]
-
Troubleshooting:
-
Employ a higher reaction temperature. High temperatures favor the thermodynamically more stable C-acylated product (this compound) via the Fries rearrangement of the O-acylated intermediate.[2][3]
-
Use a solvent system that favors C-acylation. Non-polar solvents like nitrobenzene or carbon disulfide are traditional choices for Friedel-Crafts reactions.
-
-
-
Starting Material Decomposition: The starting material, a substituted phenol, might be sensitive to the strong acidic conditions of the reaction, leading to decomposition and the formation of tar-like substances.
-
Troubleshooting:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Maintain a controlled temperature throughout the reaction.
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Consider a protecting group strategy for the phenolic hydroxyl group (e.g., silylation) before acylation, followed by deprotection.
-
-
Q2: I am observing a significant amount of a byproduct. How can I identify and minimize it?
A2: The most likely byproduct is the O-acylated product, 2,4-dimethoxy-6-methylphenyl acetate. This occurs when the acetyl group attaches to the oxygen of the hydroxyl group instead of the aromatic ring.
-
Identification: The O-acylated product will have a different retention time in chromatography (TLC, GC, or HPLC) and distinct signals in NMR spectroscopy compared to the desired C-acylated product. Specifically, the characteristic downfield shift of the hydroxyl proton in the ¹H NMR spectrum of this compound will be absent in the byproduct.
-
Minimization Strategies:
-
Fries Rearrangement: As mentioned previously, heating the reaction mixture to a higher temperature can promote the rearrangement of the O-acylated byproduct to the desired C-acylated product.[2][3]
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Solvent Choice: The choice of solvent can influence the ratio of C- to O-acylation. Experimenting with different solvents may be beneficial.
-
Catalyst Concentration: Some studies suggest that a higher concentration of the Lewis acid catalyst can favor C-acylation.[1]
-
Q3: The purification of the final product is difficult due to the presence of tar-like impurities. What can I do?
A3: Tar formation is often a result of polymerization or decomposition of the starting material or product under harsh reaction conditions.
-
Prevention:
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Add the acylating agent (e.g., acetyl chloride) slowly and at a low temperature to control the initial exothermic reaction.
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Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
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Minimize the reaction time to what is necessary for completion.
-
-
Purification:
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After the reaction, quench the mixture by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.
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Extract the product into an organic solvent.
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Wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities.
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Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising starting material for the synthesis of this compound?
A1: Based on the structure of this compound (1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone), a logical precursor for a Friedel-Crafts acylation would be 2,4-dimethoxy-6-methylphenol . The acylation would then occur at the position ortho to the hydroxyl group and meta to the two methoxy groups.
Q2: What are the key differences between Friedel-Crafts acylation and the Fries rearrangement for this synthesis?
A2:
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Friedel-Crafts Acylation: This is a direct C-acylation of the aromatic ring of the phenol with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst.[4][5]
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Fries Rearrangement: This is a rearrangement of a phenolic ester (the O-acylated product) to a hydroxy aryl ketone (the C-acylated product), also catalyzed by a Lewis acid.[2][3] In practice, during a Friedel-Crafts acylation of a phenol at elevated temperatures, both reactions can occur, with the Fries rearrangement helping to convert the O-acylated byproduct into the desired product.
Q3: Are there any "greener" alternatives to the traditional Lewis acid catalysts?
A3: Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include:
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Solid acid catalysts: Zeolites and clays can be used, offering easier separation and reusability.
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Deep eutectic solvents: Some ionic liquids have been shown to act as both the solvent and the catalyst for Friedel-Crafts acylations.
Q4: How does temperature affect the regioselectivity of the acylation?
A4: In many cases of Friedel-Crafts acylation and Fries rearrangement, lower temperatures tend to favor the formation of the para-acylated product, while higher temperatures favor the ortho-acylated product.[2] Since this compound is an ortho-acylated product, a higher reaction temperature may be beneficial not only for the Fries rearrangement but also for directing the acylation to the desired position.
Illustrative Data on Reaction Parameter Optimization
Table 1: Illustrative Yields for the Acylation of a Substituted Phenol under Various Conditions
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of C-acylated Product (%) |
| 1 | AlCl₃ (1.1) | CS₂ | 25 | 4 | 45 |
| 2 | AlCl₃ (2.5) | CS₂ | 25 | 4 | 60 |
| 3 | AlCl₃ (2.5) | Nitrobenzene | 80 | 2 | 75 |
| 4 | BF₃·OEt₂ (2.0) | Dichloroethane | 50 | 6 | 55 |
| 5 | Zeolite H-BEA | Toluene | 110 | 8 | 68 |
Note: This data is illustrative and based on general trends observed in Friedel-Crafts acylations of phenols. Actual yields for this compound synthesis will vary.
Experimental Protocol: Plausible Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via Friedel-Crafts acylation of 2,4-dimethoxy-6-methylphenol.
Materials:
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2,4-dimethoxy-6-methylphenol
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous nitrobenzene (or another suitable solvent like CS₂ or dichloroethane)
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Hydrochloric acid (concentrated and dilute)
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reaction Mixture: Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (2.5 equivalents) to anhydrous nitrobenzene. Cool the mixture in an ice bath.
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Addition of Substrate: Dissolve 2,4-dimethoxy-6-methylphenol (1 equivalent) in a minimal amount of anhydrous nitrobenzene and add it dropwise to the stirred AlCl₃ suspension.
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Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-90 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water, then a saturated sodium bicarbonate solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
References
Technical Support Center: Overcoming Poor Solubility of Methylxanthoxylin in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylxanthoxylin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural ketone compound isolated from plants like Acradenia euodiiformis.[1][2] Its chemical formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol .[2][3] It has demonstrated moderate antifungal activity, making it a compound of interest for further research.[1] However, like many natural products, this compound is poorly soluble in water, which can significantly hinder its use in biological assays and preclinical studies, potentially leading to poor bioavailability.[4][5] A common practice is to dissolve it in an organic solvent like DMSO to create a stock solution.[1]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
There are several established techniques to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[6][7]
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Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:
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Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[8][9]
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Modification of Crystal Habit: Using different polymorphs, amorphous forms, or cocrystals can lead to higher solubility as less energy is required to break the crystal lattice.[10]
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Drug Dispersion in Carriers: Creating solid dispersions of the drug in a hydrophilic carrier can enhance its wettability and dissolution.[4][8]
-
-
Chemical Modifications: These approaches involve altering the molecule itself or its immediate environment.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[5][11]
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Use of Cosolvents: Adding a water-miscible organic solvent (cosolvent) to the aqueous medium can increase the solubility of nonpolar compounds.[6]
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Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[10][11]
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Use of Surfactants: Surfactants form micelles that can entrap hydrophobic drug molecules, facilitating their dispersion in aqueous solutions.[5][8]
-
Troubleshooting Guide
This guide provides specific troubleshooting strategies for researchers encountering solubility issues with this compound during their experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Lower the working concentration of this compound in your assay. 2. Increase the cosolvent concentration: If the experimental system allows, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays. 3. Use a different solubilization technique: Consider preparing a formulation using cyclodextrins or surfactants (see protocols below). |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over time. | 1. Visually inspect for precipitation: Before and during the experiment, check for any visible precipitate in your solutions. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from the stock solution immediately before each experiment. 3. Incorporate a solubilizing agent: Use a biocompatible surfactant or cyclodextrin in your final assay medium to maintain solubility. |
| Difficulty preparing an aqueous stock solution. | This compound has inherently low aqueous solubility. | Direct dissolution in water is not recommended. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous medium.[1] For experiments where organic solvents are not suitable, explore formulations with cyclodextrins or solid dispersions. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent (DMSO)
This protocol describes the standard method for preparing a stock solution for in vitro experiments.
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Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) for a short period to aid dissolution. Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol provides a method to prepare an aqueous formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., phosphate-buffered saline).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
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Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
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Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized this compound-HP-β-CD complex.
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Determine Concentration: The concentration of this compound in the supernatant should be determined analytically using a validated method like HPLC-UV.
Visualizing Experimental Workflows and Concepts
General Workflow for Addressing Poor Solubility
The following diagram illustrates a typical workflow for a researcher facing solubility challenges with a compound like this compound.
Caption: A decision-making workflow for selecting a suitable solubilization strategy.
Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. ijpbr.in [ijpbr.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catsci.com [catsci.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
How to prevent Methylxanthoxylin degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Methylxanthoxylin in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability a concern?
This compound is a natural phenolic ketone (C11H14O4) isolated from Acradenia euodiiformis.[1][2][3] Like many natural polyphenolic compounds, it is susceptible to degradation, which can be triggered by factors such as improper pH, exposure to light, elevated temperatures, and oxidative stress.[4] This degradation can lead to a loss of biological activity and the appearance of unknown impurities, compromising experimental results.
2. My this compound solution is changing color (e.g., turning yellow/brown). What is happening?
Color change in solutions of phenolic compounds like this compound is often a visual indicator of degradation, specifically oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH conditions. To mitigate this, prepare solutions fresh, use degassed solvents, and store them protected from light in tightly sealed containers.
3. What are the recommended storage conditions for this compound solutions?
For stock solutions, solubility in an organic solvent like DMSO is common.[1] Once in solution, storage conditions are critical. A supplier of this compound recommends storing a 10 mM DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Chemical degradation of this compound. | Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer. Verify the pH of your buffer, as extreme pH can accelerate hydrolysis or oxidation. |
| Precipitation in aqueous buffer. | Poor aqueous solubility. | This compound has limited water solubility.[5] If precipitation occurs, consider using a co-solvent (e.g., up to 1% DMSO or ethanol) in your final working solution. Alternatively, complexation with cyclodextrins can enhance the solubility of natural compounds.[6] Ensure the final concentration is not above its solubility limit in the specific buffer system. |
| Appearance of multiple peaks in HPLC/LC-MS analysis. | Degradation into multiple byproducts. | This strongly suggests sample degradation. Review your solution preparation and storage protocol. Use the Forced Degradation Study protocol below to identify if the extra peaks correspond to known degradants. Ensure the mobile phase is compatible and does not induce on-column degradation. |
Quantitative Stability Data
The following tables present illustrative data on how environmental factors can influence the stability of a phenolic compound like this compound. Note: This is generalized data for demonstration purposes.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C
| Buffer pH | Half-life (t½) in hours |
| 3.0 | > 72 |
| 5.0 | 48 |
| 7.4 | 12 |
| 9.0 | 2 |
Table 2: Effect of Temperature on Degradation Rate in pH 7.4 Buffer
| Temperature | Degradation Rate Constant (k) (hours⁻¹) |
| 4°C | 0.005 |
| 25°C (RT) | 0.058 |
| 37°C | 0.150 |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol assesses the stability of this compound across a range of pH values.
-
Prepare Buffers: Prepare a set of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). A universal buffer system or individual citrate, phosphate, and borate buffers can be used.
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., 10 mM in DMSO).
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Incubation: Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the prepared buffers.
-
Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Storage: Store the aliquots at a constant temperature (e.g., 25°C) and protected from light.
-
Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile) and analyze the remaining concentration of this compound using a validated HPLC method.
-
Data Interpretation: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and half-life.
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and understand degradation pathways.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (Acidic hydrolysis)
-
0.1 N NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Deionized Water (Neutral hydrolysis)
-
-
Photostability: Expose a solid sample and a solution to direct UV light (e.g., 254 nm) for a set period.
-
Thermal Stress: Expose a solid sample and a solution to elevated heat (e.g., 60°C).
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours) at room temperature or slightly elevated temperature.
-
Analysis: Analyze all samples by LC-MS to compare the profiles against a control sample. Identify the mass of major degradation products to propose potential structures and degradation pathways.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: A potential oxidative degradation pathway for this compound.
References
Troubleshooting Methylxanthoxylin peak tailing in reverse-phase HPLC
Welcome to the technical support center for Methylxanthoxylin analysis using reverse-phase HPLC. This guide provides detailed troubleshooting for common issues, focusing on peak tailing, to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.
Frequently Asked Questions (FAQs) - Peak Tailing
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for a polar, potentially basic compound like this compound in reverse-phase HPLC is often a multifactorial issue. The most common causes include:
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Secondary Silanol Interactions: Uncapped, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with basic functional groups on this compound. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, most commonly fronting, but tailing can also occur, especially if secondary interactions are also present.
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Mobile Phase pH Issues: The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups. An inappropriate pH can exacerbate secondary interactions, significantly increasing peak tailing.
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Column Contamination or Degradation: Accumulation of strongly retained compounds at the column inlet or degradation of the stationary phase (e.g., "voiding") can create alternative retention pathways, leading to peak distortion.
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Extra-Column Effects: Issues outside of the column, such as excessive tubing length/diameter between the injector and the column or between the column and the detector (dead volume), can cause band broadening and peak tailing.
Q2: My this compound peak is tailing. What is the first step I should take to troubleshoot it?
The first step is to systematically diagnose the potential cause. A logical troubleshooting workflow can help isolate the problem efficiently. The workflow below outlines the initial steps, starting with the most common and easiest-to-address issues.
Caption: Troubleshooting workflow for this compound peak tailing.
Troubleshooting Guides & Protocols
Guide 1: Mitigating Secondary Silanol Interactions
Secondary interactions with acidic silanol groups are a primary cause of peak tailing for basic analytes. These interactions can be visualized as a competing retention mechanism.
Technical Support Center: Optimizing Methylation of Xanthine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methylation of xanthine derivatives, such as Methylxanthoxylin. Given the limited direct public information on "this compound," this guide leverages established principles and common issues encountered during the methylation of structurally similar xanthine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methylating agents used for xanthine derivatives?
A1: A variety of methylating agents can be used, with the choice depending on the desired regioselectivity, reaction scale, and safety considerations. Common agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.[1][2][3] More recent and potentially safer alternatives include methyl toluene sulfonate.[4] For enzymatic methylation, S-adenosylmethionine (SAM) is the natural methyl donor, and strategies for its in-situ regeneration are often employed in biocatalysis.[4][5]
Q2: What are typical reaction conditions for the chemical methylation of xanthines?
A2: Chemical methylation of xanthines is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The reaction may require a base, such as sodium hydride or potassium carbonate, to deprotonate the xanthine nitrogen, making it more nucleophilic.[6][7] Reaction temperatures can range from room temperature to elevated temperatures (100-250°C), sometimes under pressure in an autoclave, to drive the reaction to completion.[1]
Q3: What factors influence the regioselectivity of methylation on the xanthine core?
A3: The regioselectivity of N-methylation on the xanthine scaffold (N1, N3, N7, and N9 positions) is influenced by several factors, including the specific methylating agent used, the presence and nature of a base, the solvent, and the reaction temperature. The electronic properties and steric hindrance at each nitrogen atom also play a crucial role. For instance, in some cases, methylation can proceed stepwise, allowing for the isolation of different methylated isomers by controlling the reaction stoichiometry and conditions.
Q4: Can enzymatic methylation be used for xanthine derivatives?
A4: Yes, enzymatic methylation using methyltransferases offers high regio- and chemoselectivity.[4] This approach is particularly valuable in pharmaceutical development where specific isomers are required. The key challenge is the cost and stability of the co-substrate S-adenosylmethionine (SAM), which has led to the development of enzymatic systems that can regenerate SAM in situ.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete deprotonation of the xanthine derivative.- Inactive or insufficient methylating agent.- Suboptimal reaction temperature or time.- Poor quality of starting materials or solvent. | - Use a stronger base or ensure anhydrous conditions for complete deprotonation.- Use a fresh bottle of the methylating agent and consider adding it in slight excess.- Optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC or HPLC.- Ensure all reagents and solvents are pure and dry. |
| Formation of Multiple Products (Poor Regioselectivity) | - Reaction conditions are too harsh, leading to multiple methylations.- The chosen methylating agent lacks sufficient selectivity.- The electronic and steric factors of the substrate favor multiple reactive sites. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Screen different methylating agents and solvents to find a more selective system.- Consider using a protecting group strategy to block unwanted methylation sites.- Explore enzymatic methylation for higher selectivity.[4] |
| Side Reactions and Impurity Formation | - Over-methylation leading to quaternary ammonium salts.- Degradation of starting material or product under harsh conditions.- Side reactions involving the solvent or impurities. | - Carefully control the stoichiometry of the methylating agent.- Reduce the reaction temperature and time.- Use high-purity solvents and reagents. Consider degassing the solvent to remove oxygen. |
| Difficulty in Product Purification | - Similar polarities of the starting material, product, and byproducts.[8] | - Optimize chromatographic separation conditions (e.g., different solvent systems for column chromatography, alternative HPLC columns).- Consider derivatization of the product to alter its polarity for easier separation. |
Experimental Protocols
General Protocol for Chemical N-Methylation of a Xanthine Derivative
This is a generalized protocol and may require optimization for specific substrates.
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Preparation: To a solution of the xanthine derivative (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.[6]
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Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
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Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 1-10 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Condition | Reference |
| Temperature | 100 to 250°C (in autoclave) | [1] |
| Pressure | 1-160 bar (in autoclave) | [1] |
| Reaction Time | 1 to 10 hours | [1] |
| Molar Ratio (Xanthine:Dimethyl Carbonate) | 1:3 to 1:50 | [1] |
| Solvent | Water, aqueous buffer, or organic solvent with acidic hydrogen (e.g., methanol) | [1] |
Table 1: Reaction Conditions for Methylation of Xanthines with Dimethyl Carbonate.[1]
Visualizations
General Workflow for Optimizing Methylation Reactions
Caption: A general workflow for the optimization of methylation reactions.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Reagents for Enzyme-Catalyzed Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 3'-O-methylisoorientin from luteolin by selecting O-methylation/C-glycosylation motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks in Methylxanthoxylin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylxanthoxylin.
Troubleshooting Guide: Resolving Co-eluting Peaks in this compound Analysis
Co-eluting peaks, where two or more compounds elute from the chromatography column at the same or very similar times, are a common challenge in the analysis of this compound (2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone). This can lead to inaccurate quantification and misidentification of the target analyte. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am observing a broad or shouldered peak for this compound. How can I confirm if it is due to co-elution?
Answer:
Peak tailing or fronting can sometimes be mistaken for co-elution. However, a distinct shoulder or a split peak is a strong indicator of co-eluting compounds. To confirm, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Mass Spectrometer (MS):
-
DAD: A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]
-
MS: A mass spectrometer can be used to analyze the mass-to-charge ratio (m/z) of the ions across the chromatographic peak. Different m/z values at different points of the peak confirm co-elution.
-
-
Varying Injection Volume: Injecting different amounts of your sample can sometimes help diagnose co-elution. If the peak shape changes disproportionately with the injection volume, it may suggest the presence of a hidden impurity.
Logical Workflow for Troubleshooting Co-eluting Peaks
Caption: A logical workflow for identifying and resolving co-eluting peaks in chromatographic analysis.
Question: Co-elution is confirmed. What are the primary strategies to resolve the overlapping peaks?
Answer:
Resolving co-eluting peaks involves either improving the chromatographic separation or employing data analysis techniques to mathematically separate the peaks. The primary strategies include:
-
Chromatographic Method Optimization: This is the most effective approach and involves adjusting various parameters of your High-Performance Liquid Chromatography (HPLC) method.
-
Sample Preparation: Optimizing your sample preparation can help remove interfering compounds before they are introduced into the analytical system.
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Peak Deconvolution Software: When chromatographic resolution is not fully achievable, software algorithms can be used to mathematically separate overlapping peaks.
FAQs: Detailed Guidance on Resolving Co-elution
Q1: How can I optimize my HPLC method to separate this compound from co-eluting compounds?
A1: Method optimization for HPLC involves systematically adjusting parameters to improve peak resolution. Here are key areas to focus on:
-
Mobile Phase Composition:
-
Solvent Strength: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Since this compound has a phenolic hydroxyl group, adjusting the pH can alter its ionization state and retention behavior.
-
-
Stationary Phase (Column):
-
Column Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry can have a significant impact on selectivity. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency and can lead to sharper peaks and better resolution.
-
Column Dimensions: A longer column will provide more theoretical plates and can improve separation, but at the cost of longer run times and higher backpressure.
-
-
Temperature:
-
Increasing the column temperature generally decreases viscosity and can lead to sharper peaks and shorter retention times. However, it can also affect the selectivity of the separation. Experimenting with different temperatures (e.g., in the range of 25-40°C) is recommended.
-
-
Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Table 1: General HPLC Method Parameters for Acetophenone Analysis (Adaptable for this compound)
| Parameter | Recommended Starting Conditions | Potential Adjustments for Co-elution |
| Column | C18, 5 µm, 4.6 x 250 mm | Switch to Phenyl-Hexyl or Polar-Embedded phase; Use smaller particle size (<3 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[2] | Decrease acetonitrile %; Switch to Methanol:Water; Adjust pH with formic or acetic acid |
| Flow Rate | 1.0 mL/min[2] | Decrease to 0.8 mL/min |
| Column Temperature | 25°C | Increase to 30-40°C or decrease to 20°C |
| Detection Wavelength | 254 nm (for acetophenones)[2] | Optimize based on this compound's UV spectrum |
| Injection Volume | 10 µL | Decrease to 5 µL to avoid column overload |
Q2: What are some potential co-eluting compounds in this compound analysis and how can sample preparation help?
A2: Potential co-eluting compounds can originate from the synthetic route of this compound or from its metabolism in biological samples.
-
Synthetic Impurities: The synthesis of substituted acetophenones can result in impurities such as starting materials, by-products, or isomers. For example, incomplete methylation during synthesis could lead to the presence of partially methylated analogs.
-
Metabolites: In biological matrices, this compound may be metabolized through processes like N-hydroxylation (if applicable to the specific structure) or other enzymatic modifications, leading to compounds with similar chromatographic properties.[3][4][5]
Effective Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up complex samples and remove interfering matrix components. By choosing the appropriate sorbent and elution solvents, you can selectively isolate this compound and remove compounds that may co-elute.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate compounds based on their differential solubility in two immiscible liquids. This can be an effective way to remove highly polar or non-polar interferences.
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent like acetonitrile is a common first step to remove proteins that can interfere with the analysis.
Experimental Protocol: General Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar impurities.
-
Elution: Elute this compound with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Q3: When should I consider using peak deconvolution software?
A3: Peak deconvolution should be considered as a last resort when chromatographic optimization and sample preparation techniques fail to provide baseline separation.[6][7][8] Modern chromatography data systems often include algorithms that can mathematically resolve overlapping peaks. These algorithms model the individual peak shapes and can provide estimates of the area and height of each component. It is crucial to validate the deconvolution method to ensure its accuracy and precision.
Signaling Pathways and Experimental Workflows
Inhibition of IL-6 Signaling Pathway by this compound
This compound, being structurally related to xanthoxylin, is a potential inhibitor of the Interleukin-6 (IL-6) signaling pathway.[9] IL-6 is a pro-inflammatory cytokine, and its signaling is implicated in various inflammatory diseases and cancers.[9][10][11] Inhibition of this pathway is a key therapeutic strategy.
Caption: Proposed inhibitory mechanism of this compound on the IL-6 signaling pathway.
Inhibition of Acetylcholinesterase by this compound
Compounds structurally similar to this compound have shown potential as acetylcholinesterase inhibitors.[12][13] Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the synaptic cleft, which is a therapeutic approach for conditions like Alzheimer's disease.[12][14]
Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.
This technical support center provides a starting point for troubleshooting co-elution issues in this compound analysis. For specific applications, further method development and validation will be necessary.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. VUV Analytics [vuvanalytics.com]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the IL-6 signaling pathway: a strategy to combat chronic inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the interleukin-6 signaling pathway: a strategy to induce immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Anti-tumor effect of inhibition of IL-6 signaling in mucoepidermoid carcinoma | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in Methylxanthoxylin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of Methylxanthoxylin and related xanthone derivatives. The guidance provided is based on established methods for general xanthone synthesis and can be adapted to specific this compound protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for xanthones like this compound, and what are their primary drawbacks?
A1: The most common synthetic routes include the Grover, Shah, and Shah (GSS) reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids.[1] A popular method involves the condensation of a salicylic acid derivative with a phenol partner using Eaton's reagent (a mixture of P₂O₅ in MeSO₃H), which can offer high yields.[1][2] However, these methods can be limited by the electronic nature of the substrates and may lead to the formation of difficult-to-separate side products.[2] Other methods include aryne coupling and transition-metal-catalyzed reactions, which can also present challenges such as the formation of diaryl ether byproducts or issues with regioselectivity.[3][4]
Q2: What are the typical side products observed in xanthone synthesis?
A2: Common side products include benzophenone intermediates, diaryl ethers, and regioisomers.[2][3] In reactions involving aryne coupling, proton abstraction can lead to the formation of a methyl 2-phenoxybenzoate byproduct alongside the desired xanthone.[3] Cross-coupling reactions have also been observed as a side reaction in some catalytic systems.[4] The formation of an inextricable mixture of products that are difficult to separate by standard purification techniques can also occur, particularly with certain phenol derivatives.[2]
Q3: How can I minimize the formation of the benzophenone intermediate?
A3: The formation of a stable benzophenone intermediate can be a significant issue. Using a strong dehydrating agent and cyclization catalyst like Eaton's reagent can promote direct cyclization to the xanthone, often with no detectable benzophenone intermediate.[1] Reaction time and temperature are also critical; for instance, in some reactions using Eaton's reagent, stopping the reaction after a shorter period (e.g., 40 minutes) can limit the formation of side products.[2]
Q4: What is the best method for purifying crude this compound?
A4: Purification of xanthones often requires chromatographic techniques. Column chromatography on silica gel is a frequently used method.[2][5] A typical eluent system for xanthoxylin purification is a mixture of ethyl acetate and petroleum ether.[5] Recrystallization can be employed as a final step to obtain high-purity material.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of stable intermediates (e.g., benzophenones). - Competing side reactions (e.g., diaryl ether formation). | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature; for aryne coupling, 65°C was found to be optimal in one study to maximize yield and selectivity.[3] - Employ a more efficient cyclization catalyst, such as Eaton's reagent, to drive the reaction towards the xanthone product.[1] - Adjust reaction conditions (e.g., solvent, catalyst) to suppress side reactions. For example, using THF as a solvent in aryne coupling can improve selectivity.[3] |
| Presence of Multiple Products in the Crude Mixture | - Lack of regioselectivity. - Formation of various side products due to substrate reactivity. - Reaction conditions are too harsh, leading to decomposition or secondary reactions. | - The choice of synthetic route can influence regioselectivity. Transition-metal-catalyzed C-H activation can offer better control in some cases.[4] - The electronic nature of the starting materials significantly impacts side product formation. Modifying protecting groups or the substitution pattern may be necessary.[2] - Optimize reaction time and temperature. Shorter reaction times can sometimes limit the formation of side products.[2] |
| Difficulty in Separating this compound from Impurities | - Co-elution of products with similar polarity during chromatography. - Formation of an inextricable mixture of products. | - Employ high-performance liquid chromatography (HPLC) for more efficient separation. - If column chromatography is used, experiment with different solvent systems to improve separation. A gradient elution may be beneficial. - Consider converting the crude product to a crystalline derivative to facilitate purification by recrystallization. |
| Formation of Diaryl Ether Byproduct | - In aryne coupling reactions, the carbanion intermediate undergoes proton abstraction instead of intramolecular cyclization. | - Optimize the solvent and temperature. THF as a solvent at 65°C has been shown to suppress diaryl ether formation in favor of the xanthone.[3] |
Experimental Protocols
General Protocol for Xanthone Synthesis using Eaton's Reagent
This protocol is a general guideline based on the Eaton's reagent-mediated condensation of a salicylic acid and a phenol.
-
Preparation: In a clean, dry flask, add the salicylic acid derivative (1 equivalent) and the phenol derivative (1-1.2 equivalents).
-
Reaction Initiation: Carefully add Eaton's reagent (a 7.7 wt. % solution of P₂O₅ in methanesulfonic acid) to the flask with stirring. The amount of Eaton's reagent should be sufficient to fully dissolve the reactants and act as the reaction medium.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.[2] The optimal reaction time may vary depending on the substrates; in some cases, shorter reaction times (e.g., 40 minutes) are sufficient to minimize side product formation.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with water. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., pentane/Et₂O or petroleum ether/ethyl acetate).[2][5] Further purification can be achieved by recrystallization.
General Protocol for Xanthone Synthesis via Aryne Coupling
This protocol is a general guideline based on the coupling of a silylaryl triflate and an ortho-heteroatom-substituted benzoate.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the ortho-heteroatom-substituted benzoate (1 equivalent), the silylaryl triflate (1.1 equivalents), and a fluoride source such as CsF (4 equivalents).[3]
-
Reaction Initiation: Add a suitable solvent, such as THF.[3]
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 65°C) and stir for the required time (e.g., 24 hours).[3] Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography on silica gel to isolate the desired xanthone product.[3]
Visualizations
Caption: General synthesis pathway for xanthones via Friedel-Crafts acylation.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Logical relationships in the formation of common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140107354A1 - New Methodology for the Synthesis of Xanthones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Methylxanthoxylin for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to the integrity and reproducibility of experimental results. This technical support center provides guidance on the long-term storage and handling of Methylxanthoxylin, a phenolic ketone with potential therapeutic applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation of the phenolic hydroxyl group. Exposure to light, air (oxygen), or high temperatures can accelerate this process. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at the recommended low temperature. Minimize exposure to ambient air and light during handling. |
| Precipitation of this compound from solution upon storage | The solvent has evaporated, increasing the concentration beyond its solubility limit. The storage temperature is too low for the solvent system, causing the compound to crystallize. | Ensure the storage vial is securely capped to prevent solvent evaporation. If storing at low temperatures, confirm the solvent's freezing point is below the storage temperature. If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve before use. |
| Decreased potency or altered biological activity in assays | Chemical degradation of this compound. This could be due to hydrolysis of the methoxy groups, oxidation of the phenol, or photodegradation. | Prepare fresh stock solutions for critical experiments. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times by using amber vials or wrapping vials in aluminum foil. |
| Appearance of new peaks in HPLC analysis of a stored sample | Formation of degradation products. | Analyze the sample by LC-MS to identify the potential degradation products. Review storage conditions and handling procedures to identify the likely cause of degradation (e.g., exposure to light, incompatible solvent, pH instability). |
| Inconsistent solubility, especially in hygroscopic solvents like DMSO | Absorption of water by the solvent, which can alter the solubility of the compound and potentially promote hydrolysis. | Use freshly opened, anhydrous grade solvents for preparing stock solutions. If using a previously opened bottle of a hygroscopic solvent, consider using a molecular sieve to dry it before use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years[1]. To minimize degradation, it is best stored in a tightly sealed container, protected from light and moisture. Storing under an inert gas like argon or nitrogen can further prevent oxidation.
2. How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month[1]. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is also critical; use high-purity, anhydrous solvents.
3. What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. Be aware that DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability and solubility of the compound. Always use anhydrous DMSO and store solutions in tightly sealed containers.
4. What are the likely degradation pathways for this compound?
Based on its chemical structure, 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone, this compound is susceptible to several degradation pathways:
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Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.
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Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions that can cause the breakdown of the molecule[2][3].
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Hydrolysis: Under acidic or basic conditions, the methoxy groups on the aromatic ring can be hydrolyzed to hydroxyl groups.
5. How can I monitor the stability of my this compound samples?
The most reliable method for assessing the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be used to separate the intact compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
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Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.
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Dispense the stock solution into single-use aliquots in amber-colored microcentrifuge tubes.
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Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and may require optimization for your specific instrumentation and degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (typically in the range of 250-380 nm for phenolic compounds).
-
Gradient:
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0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
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Dilute the stored sample to the same concentration as the standard.
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Inject the standard and the stored sample onto the HPLC system.
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Compare the chromatograms. A loss of purity is indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Visualizations
Caption: Experimental workflow for the preparation, storage, and stability assessment of this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Addressing matrix effects in Methylxanthoxylin quantification by mass spectrometry
This guide provides troubleshooting strategies and detailed protocols to identify, mitigate, and correct for matrix effects in the quantification of Methylxanthoxylin using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][4][5] The "matrix" itself consists of all components within the sample other than the specific analyte of interest, such as proteins, salts, lipids, and phospholipids.[1][6]
Q2: Why is this compound quantification susceptible to matrix effects?
A2: this compound, a moderately polar compound, is often analyzed in complex biological matrices like plasma or urine. These matrices contain high concentrations of endogenous components, such as phospholipids, which are known to cause significant matrix effects, particularly in electrospray ionization (ESI).[1] If these components co-elute with this compound, they can compete for ionization, leading to unreliable results.
Q3: What are the common signs of matrix effects in my data?
A3: Common indicators of matrix effects include poor reproducibility between sample injections, inconsistent signal intensity, high variability in quantitative results, and significant differences in the slopes of calibration curves prepared in pure solvent versus a matrix-matched extract.[3][7] Drifting retention times and poor peak shapes can also be symptomatic of issues related to matrix interference.[3]
Q4: How can I qualitatively and quantitatively assess matrix effects?
A4: A qualitative assessment can be performed using a post-column infusion (PCI) experiment.[1][4][6] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] For a quantitative measure, the post-extraction spike method is considered the gold standard.[1][8] This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a neat solvent.[1][8] The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression (<1) or enhancement (>1).[1]
Q5: What is the best way to compensate for matrix effects?
A5: The most widely recognized and effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte.[4][5] A SIL-IS is chemically and physically almost identical to the analyte and will co-elute, experiencing the same degree of matrix effect.[5][9] This allows for the response ratio of the analyte to the SIL-IS to remain constant, ensuring accurate quantification even when absolute signal intensity varies.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound quantification.
Problem 1: High variability and poor reproducibility in replicate injections.
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Possible Cause: Inconsistent matrix effects between samples. The composition of biological matrices can vary from lot to lot, leading to different degrees of ion suppression or enhancement.[1]
-
Solution:
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Improve Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove a larger portion of interfering matrix components.[6][10]
-
Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for this compound (e.g., this compound-d3) into your workflow. This is the most robust way to correct for variability.[11]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where matrix effects are most pronounced (identified via post-column infusion).[4]
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Problem 2: Analyte signal is significantly lower in matrix samples compared to solvent standards (Ion Suppression).
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Possible Cause: Co-elution of this compound with highly abundant, easily ionizable matrix components like phospholipids. These components compete for charge in the ESI source, reducing the ionization efficiency of the analyte.[6]
-
Solution:
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Sample Dilution: A simple first step is to dilute the sample extract.[4][12] This can reduce the concentration of interfering compounds below a level where they cause significant suppression, though this may compromise sensitivity.
-
Change Column Chemistry: Switch to a different LC column (e.g., from a standard C18 to a phenyl-hexyl or HILIC column) to alter the elution profile of both the analyte and the interferences.[6]
-
Implement Robust Extraction: Use a sample preparation technique specifically designed to remove the suspected interfering compounds. For example, certain SPE cartridges are designed to specifically target and remove phospholipids.
-
Matrix Effect Mitigation Strategy Workflow
The following diagram outlines a systematic approach to identifying and mitigating matrix effects.
Caption: A workflow for troubleshooting matrix effects.
Quantitative Data Summary
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes hypothetical data comparing three common techniques for plasma samples. The Matrix Effect (%) is calculated as the ratio of the analyte response in a post-extraction spiked matrix sample to the response in a neat solvent standard.
| Sample Preparation Method | Mean Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 70 (Suppression) | 11 |
| Solid-Phase Extraction (SPE) | 92 | 93 (Minimal Effect) | 4 |
As shown, while Protein Precipitation offers high recovery, it is ineffective at removing interfering components, leading to significant ion suppression. Solid-Phase Extraction provides the best results by effectively cleaning the sample, resulting in minimal matrix effect and excellent reproducibility.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
This method helps visualize chromatographic regions where ion suppression or enhancement occurs.[6][13]
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System Setup:
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Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a T-union, connect the analytical column outlet to both the mass spectrometer and a syringe pump.
-
The syringe pump will continuously infuse the this compound solution at a low, steady flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the ion source.[6]
-
-
Equilibration: Begin the LC gradient flow and the syringe pump infusion. Allow the system to equilibrate until a stable, flat baseline is observed for the this compound MRM transition.
-
Injection: Inject a blank matrix extract (prepared using your standard extraction procedure).
-
Data Analysis: Monitor the infused this compound signal throughout the chromatographic run.
-
A dip or decrease in the baseline signal indicates a region of ion suppression .[6]
-
A spike or increase in the signal indicates a region of ion enhancement .[6]
-
By comparing the retention time of your analyte to these regions, you can determine if it is eluting in a zone of significant matrix interference.
-
PCI Experimental Workflow
Caption: Schematic of a post-column infusion setup.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a more effective cleanup than simple protein precipitation, reducing matrix effects.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS (this compound-d3) and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the SIL-IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Sample Preparation Method Comparison
Caption: Comparison of two sample preparation workflows.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of Methylxanthoxylin by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Methylxanthoxylin using column chromatography. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is a commonly used and effective stationary phase for the purification of xanthone derivatives like this compound. For laboratory-scale purification of the related compound Xanthoxylin, silica gel has been successfully used.[1] When scaling up, maintaining the same stationary phase chemistry is crucial to ensure predictable separation.
Q2: What is a suitable mobile phase for the purification of this compound?
A2: A non-polar solvent system, such as a mixture of ethyl acetate and petroleum ether, has been shown to be effective for the separation of similar compounds.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) at the lab scale before scaling up. The goal is to achieve good separation between this compound and any impurities.
Q3: How do I determine the correct column size for scaling up?
A3: To scale up effectively, the ratio of the column's diameter to its height should be kept consistent with the lab-scale column. A common strategy is to increase the column diameter while maintaining the bed height.[2] This approach helps to preserve the resolution achieved at a smaller scale. The total column volume should be scaled proportionally to the amount of crude material you intend to purify.
Q4: What is the expected solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For column chromatography, it is essential to ensure the crude extract is soluble in the chosen mobile phase or a minimal amount of a slightly more polar solvent before loading it onto the column.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling-up of this compound purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column leading to channeling. | - Optimize the mobile phase composition using TLC. A less polar solvent system may improve separation.- Reduce the sample load. As a general rule, the sample load should be 1-10% of the weight of the stationary phase.- Ensure the column is packed uniformly to avoid cracks or channels. Dry packing or slurry packing methods should be performed carefully. |
| This compound Elutes Too Quickly or Too Slowly | - Mobile phase polarity is too high (elutes too quickly) or too low (elutes too slowly). | - Adjust the solvent ratio. Increase the proportion of the less polar solvent (e.g., petroleum ether) to slow down elution. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution. |
| Peak Tailing of this compound | - Interactions between the compound and active sites on the silica gel.- Sample overload. | - Add a small amount of a modifier like triethylamine to the mobile phase to mask active silanol groups.- Decrease the amount of sample loaded onto the column. |
| Low Recovery of Purified this compound | - The compound may be irreversibly adsorbed onto the silica gel.- Decomposition of the compound on the stationary phase. | - Test the stability of this compound on silica gel using a small-scale experiment before proceeding with the large-scale purification.- If decomposition is observed, consider using a less acidic stationary phase like neutral alumina. |
| High Backpressure in the Column | - Clogging of the column frit with particulate matter from the sample.- Use of too fine a silica gel particle size for the scale of the column. | - Filter the crude extract before loading it onto the column to remove any solid impurities.- Use a larger particle size silica gel for large-scale preparative columns to reduce pressure. |
| Cracked or Channeled Column Bed | - Improper packing of the column.- Swelling or shrinking of the silica gel due to changes in solvent polarity. | - Repack the column carefully, ensuring a homogenous bed.- Equilibrate the column thoroughly with the mobile phase before loading the sample. Avoid drastic changes in solvent polarity during the run. |
Experimental Protocols
Lab-Scale Purification of Xanthoxylin (Adaptable for this compound)
This protocol is based on the successful purification of Xanthoxylin and can be adapted as a starting point for this compound.[1]
-
Stationary Phase: Silica gel.
-
Mobile Phase: Ethyl acetate: Petroleum ether (1:15 v/v).
-
Column Dimensions: Diameter to height ratio of 1:12.
-
Sample to Silica Gel Ratio: 1:40 (w/w).
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the column.
-
Begin elution with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Scaling Up the Purification Protocol
The following table provides parameters for scaling up the purification based on the lab-scale protocol.
| Parameter | Lab-Scale | Pilot-Scale (Example) | Production-Scale (Example) |
| Crude Sample Load | 1 g | 100 g | 1 kg |
| Silica Gel Amount | 40 g | 4 kg | 40 kg |
| Column Diameter | 2 cm | 10 cm | 20 cm |
| Column Bed Height | 24 cm | 24 cm | 24 cm |
| Mobile Phase Volume | ~500 mL | ~50 L | ~500 L |
| Flow Rate | 4 mL/min | 100 mL/min | 400 mL/min |
Note: The flow rate is scaled proportionally to the cross-sectional area of the column.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Methylxanthoxylin and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Methylxanthoxylin, a naturally derived ketone, and Fluconazole, a widely used synthetic triazole antifungal agent. The following sections present a summary of their antifungal activity, supported by available data, detailed experimental protocols for assessing antifungal efficacy, and a visual representation of their proposed mechanisms of action.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While extensive data is available for the well-established antifungal Fluconazole, specific quantitative data for this compound is less prevalent in publicly accessible literature. The data presented below for this compound is representative of the broader class of xanthone compounds to which it belongs.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference Compound MIC |
| This compound (as a Xanthone) | Candida albicans | 1 - >100 µg/mL | Fluconazole: 0.25 - 128 µg/mL |
| Penicillium expansum | Moderate Activity (qualitative) | - | |
| Fluconazole | Candida albicans | 0.25 - 128 µg/mL | - |
Note: The MIC range for xanthones against Candida albicans is broad, reflecting the structural diversity within this class of compounds. Specific studies on this compound are required to determine its precise MIC value.
Mechanisms of Antifungal Action
The antifungal mechanisms of Fluconazole and the proposed mechanisms for this compound (based on studies of related xanthones) differ significantly, targeting distinct cellular pathways.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole's mechanism of action is well-characterized and involves the disruption of the fungal cell membrane's integrity. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the cell membrane's structure and function, leading to the inhibition of fungal growth.
This compound: Proposed Inhibition of Fungal Cell Wall Synthesis
While the precise mechanism of this compound is not as definitively established as that of Fluconazole, studies on related xanthone compounds suggest a primary mode of action involving the disruption of the fungal cell wall. The fungal cell wall, a structure not present in human cells, is essential for maintaining cell shape, osmotic stability, and overall viability. It is composed of a complex network of polysaccharides, primarily chitin and β-glucans. It is hypothesized that xanthones, including this compound, may interfere with the enzymes responsible for the synthesis of these crucial cell wall components, leading to a weakened cell wall and ultimately, cell lysis. Some studies also suggest that xanthones may have additional mechanisms of action, including the inhibition of ergosterol biosynthesis and DNA synthesis, indicating a potential multi-target effect.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Broth Microdilution Method (Based on CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Workflow:
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted (typically two-fold) in RPMI-1640 medium directly in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, the plate is examined visually for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Agar Disk Diffusion Method (Based on CLSI M44)
This method provides a qualitative assessment of antifungal susceptibility and is often used for routine testing.
Workflow:
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antifungal agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C for 20 to 24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to established clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant to the tested antifungal agent.
Conclusion
Fluconazole is a well-established antifungal with a specific and potent mechanism of action against ergosterol synthesis. Its efficacy against a range of fungal pathogens, particularly Candida species, is well-documented with extensive quantitative data. This compound, as a representative of the xanthone class, shows promise as an antifungal agent with a potential mechanism of action targeting the fungal cell wall, a desirable characteristic for novel antifungal development due to its absence in human cells. However, further research is required to fully elucidate its specific mechanism and to quantify its in vitro activity through standardized susceptibility testing. The development of agents with novel mechanisms of action, such as those potentially exhibited by this compound, is critical in the face of growing antifungal resistance.
Cross-Validation of Analytical Methods for a Representative Xanthine Derivative: A Comparative Guide
Introduction
While specific cross-validation data for "Methylxanthoxylin" is not available in the current body of scientific literature, this guide presents a hypothetical cross-validation framework for a structurally related and representative compound, 5-methoxycanthin-6-one, a bioactive alkaloid found in plants of the Zanthoxylum genus. This document serves as a practical template for researchers and drug development professionals on how to compare and validate different analytical methods, ensuring data integrity and interchangeability between techniques. The methodologies and data presented herein are illustrative and based on established analytical principles for similar small molecules.
This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a clear comparison of their performance characteristics, supported by hypothetical experimental data, to aid in the selection of the most appropriate method for a given research or quality control objective.
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is based on the separation of the analyte using liquid chromatography followed by its detection using a diode-array detector, which measures the absorbance of the analyte over a range of wavelengths.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength (λmax) of 5-methoxycanthin-6-one.
-
Injection Volume: 10 µL.
Sample Preparation:
Standard solutions of 5-methoxycanthin-6-one are prepared in methanol at concentrations ranging from 1 to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for 5-methoxycanthin-6-one.
-
Injection Volume: 2 µL.
Sample Preparation:
Standard solutions of 5-methoxycanthin-6-one are prepared in methanol at concentrations ranging from 0.1 to 100 ng/mL. QC samples are prepared at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Data Presentation
The following table summarizes the hypothetical performance characteristics of the HPLC-DAD and LC-MS/MS methods for the quantification of 5-methoxycanthin-6-one.
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (RSD%) | ||
| - Intra-day | < 2% | < 5% |
| - Inter-day | < 3% | < 7% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Mandatory Visualizations
Caption: Workflow for the cross-validation of HPLC-DAD and LC-MS/MS methods.
Caption: Hypothetical signaling pathway for a xanthine-like compound.
A Guide to the Structural Validation of Synthetic versus Natural Methylxanthoxylin
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure of Methylxanthoxylin
This compound is a phenolic compound with the following chemical structure:
Molecular Formula: C₁₁H₁₄O₄[1] Molecular Weight: 210.23 g/mol [1] IUPAC Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone[2]
Comparative Analytical Data
The primary objective of structural validation is to demonstrate that the synthetic and natural compounds are indistinguishable using a battery of analytical techniques. The following table outlines the expected data from key analytical methods. The values presented are representative of substituted acetophenones and related phenolic compounds and serve as a template for the data that should be collected.
| Analytical Technique | Parameter | Natural this compound (Expected) | Synthetic this compound (Expected) |
| ¹H NMR | Chemical Shift (δ) | δ 13.5-14.0 (s, 1H, -OH), 6.1-6.3 (s, 1H, Ar-H), 3.8-4.0 (s, 6H, 2x -OCH₃), 2.5-2.7 (s, 3H, -COCH₃), 2.0-2.2 (s, 3H, Ar-CH₃) | δ 13.5-14.0 (s, 1H, -OH), 6.1-6.3 (s, 1H, Ar-H), 3.8-4.0 (s, 6H, 2x -OCH₃), 2.5-2.7 (s, 3H, -COCH₃), 2.0-2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | δ 200-205 (C=O), 160-165 (Ar-C-O), 105-110 (Ar-C-OH), 90-95 (Ar-C-H), 55-60 (2x -OCH₃), 30-35 (-COCH₃), 8-12 (Ar-CH₃) | δ 200-205 (C=O), 160-165 (Ar-C-O), 105-110 (Ar-C-OH), 90-95 (Ar-C-H), 55-60 (2x -OCH₃), 30-35 (-COCH₃), 8-12 (Ar-CH₃) |
| Mass Spectrometry (HRMS) | m/z [M+H]⁺ | 211.0965 | 211.0965 |
| Mass Spectrometry (MS/MS) | Fragmentation Ions | m/z 196 ([M-CH₃]⁺), 178 ([M-CH₃-H₂O]⁺), 165 ([M-COCH₃]⁺) | m/z 196 ([M-CH₃]⁺), 178 ([M-CH₃-H₂O]⁺), 165 ([M-COCH₃]⁺) |
| FTIR | Wavenumber (cm⁻¹) | ~3400 (O-H), ~1620 (C=O), ~1200-1000 (C-O) | ~3400 (O-H), ~1620 (C=O), ~1200-1000 (C-O) |
| Melting Point | °C | To be determined | To be determined |
| HPLC Retention Time | minutes | Identical to co-injected synthetic standard | Identical to co-injected natural standard |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of structural validation studies. Below are generalized protocols for the isolation of natural this compound and a plausible synthetic route, along with the standard procedures for the key analytical techniques.
Isolation of Natural this compound
The isolation of phenolic compounds from plant sources typically involves extraction and chromatographic purification.[3][4][5][6][7]
-
Plant Material Collection and Preparation: The starting material, such as the leaves or bark of a plant known to produce this compound (e.g., Acradenia francklinii), is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethyl acetate, to efficiently extract phenolic compounds.[6]
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The phenolic compounds are expected to be enriched in the organic phase.
-
Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic steps to isolate the pure compound.
-
Column Chromatography: The extract is passed through a silica gel column, and elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield pure natural this compound.
-
Synthesis of this compound
Substituted acetophenones like this compound can be synthesized through various methods, often involving a Friedel-Crafts acylation or related reactions.[8][9][10][11][12]
-
Starting Material: The synthesis would likely start from a substituted phenol, such as 3,5-dimethoxy-2-methylphenol.
-
Friedel-Crafts Acylation: The substituted phenol is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction introduces the acetyl group onto the aromatic ring.
-
Work-up and Purification: The reaction mixture is quenched, typically with acid and water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield synthetic this compound.
Analytical Methods for Structural Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the pure natural or synthetic compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to elucidate the complete structure of the molecule. The spectra of the natural and synthetic samples must be superimposable.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns.
-
Data Analysis: The accurate mass from HRMS is used to confirm the elemental composition. The fragmentation pattern from MS/MS provides structural information and should be identical for both the natural and synthetic samples.[13][14][15][16]
-
-
Co-injection on HPLC:
-
An analytical HPLC method is developed to resolve the compound of interest.
-
A mixed sample containing both the natural and synthetic compounds is prepared and injected into the HPLC system.
-
The appearance of a single, sharp peak confirms the chromatographic identity of the two samples.
-
Visualizations
Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthetic compound against its natural counterpart.
Caption: Workflow for structural validation of synthetic vs. natural compounds.
Hypothetical Signaling Pathway Investigation
For drug development professionals, understanding the potential biological targets of a compound is essential. The diagram below illustrates a hypothetical signaling pathway that could be investigated for a novel phenolic compound like this compound.
Caption: Hypothetical signaling pathway for a bioactive compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academica-e.unavarra.es [academica-e.unavarra.es]
- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asdlib.org [asdlib.org]
- 15. chegg.com [chegg.com]
- 16. youtube.com [youtube.com]
Unraveling Theophylline's Therapeutic Targets: A Comparative Guide to Genetic Validation
A deep dive into the genetic validation of Phosphodiesterase and Adenosine Receptor targets, offering a comparative analysis against pharmacological inhibition by theophylline and its alternatives for researchers, scientists, and drug development professionals.
Theophylline, a methylxanthine that has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), exerts its therapeutic effects primarily through two mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. Validating these molecular targets is crucial for understanding its mechanism of action and for the development of more specific and effective therapeutics. This guide provides a comprehensive comparison of genetic approaches for validating the targets of theophylline, supported by experimental data and detailed protocols.
The Two Pillars of Theophylline's Action: PDE Inhibition and Adenosine Receptor Antagonism
Theophylline's bronchodilatory and anti-inflammatory properties are largely attributed to its ability to inhibit phosphodiesterases, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes smooth muscle relaxation and reduces the activity of inflammatory cells. Concurrently, by blocking adenosine receptors (A1, A2A, A2B, and A3), theophylline counteracts the bronchoconstrictor and pro-inflammatory effects of adenosine, a nucleoside that is often elevated in asthmatic airways.
Genetic Approaches: The Gold Standard for Target Validation
Genetic validation provides the most definitive evidence for a drug's mechanism of action by directly linking a gene to a specific phenotype. Techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi) allow researchers to mimic the effect of a drug by genetically silencing its target. This approach helps to confirm that the observed therapeutic effects are indeed a result of modulating the intended target and not due to off-target interactions.
Comparative Analysis of Genetic Validation Data
The following tables summarize experimental data from studies utilizing genetic approaches to validate the roles of PDE4B, PDE4D, and the Adenosine A2B receptor in inflammatory airway diseases, providing a direct comparison to the effects of pharmacological interventions.
Table 1: Genetic Validation of Phosphodiesterase 4B (PDE4B) in an Asthma Model
| Parameter | Wild-Type (Allergen-Challenged) | PDE4B Knockout (Allergen-Challenged) | Theophylline Treatment (Allergen-Challenged WT) | Roflumilast (PDE4 Inhibitor) Treatment (Allergen-Challenged WT) |
| Airway Hyperresponsiveness (AHR) | High | Significantly Reduced[1] | Reduced | Significantly Reduced[2][3] |
| Eosinophil Infiltration in Lungs | High | Significantly Reduced[1] | Reduced | Significantly Reduced[2][3] |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | High | Significantly Reduced[1] | Reduced | Reduced |
| T-cell Replication | Normal | Defective[1] | Reduced | Reduced |
Table 2: Genetic Validation of Adenosine A2B Receptor (ADORA2B) in a Pulmonary Inflammation Model
| Parameter | Wild-Type (LPS-Induced Inflammation) | ADORA2B Knockout (LPS-Induced Inflammation) | Theophylline Treatment (LPS-Induced WT) | Selective A2B Antagonist Treatment (LPS-Induced WT) |
| Total Cells in Bronchoalveolar Lavage (BAL) Fluid | High | Significantly Increased[4][5] | Reduced | Reduced[6] |
| Neutrophil Infiltration in Lungs | High | Significantly Increased[4][5] | Reduced | Reduced |
| Protein Leakage into Airways | High | Significantly Increased[4][5] | Reduced | Reduced |
| Regulatory T-cell (Treg) Induction | Present | Absent[4][5] | Modulated | Modulated |
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the signaling pathways and experimental workflows involved in the genetic validation of theophylline's targets.
References
- 1. Phosphodiesterase 4B is essential for TH2-cell function and development of airway hyperresponsiveness in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adora2b Adenosine Receptor Engagement Enhances Regulatory T Cell Abundance during Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adora2b adenosine receptor engagement enhances regulatory T cell abundance during endotoxin-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylxanthoxylin and Xanthoxylin Bioactivity
In the landscape of natural product research, the exploration of structurally similar compounds often reveals nuanced yet significant differences in their biological activities. This guide provides a detailed, head-to-head comparison of the bioactivities of Methylxanthoxylin and Xanthoxylin, two closely related phenolic compounds. This analysis, aimed at researchers, scientists, and drug development professionals, is supported by available experimental data to facilitate informed decisions in research and development.
Chemical Structures
This compound and Xanthoxylin share a common 2-hydroxy-4,6-dimethoxyacetophenone core. The key structural difference is the presence of a methyl group at the C3 position of the phenyl ring in this compound, which is absent in Xanthoxylin. This seemingly minor structural variation can significantly influence their interaction with biological targets.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone[1][2][3] | C11H14O4[1][2] | 210.23 g/mol [2] |
| Xanthoxylin | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone[4][5][6][7] | C10H12O4[4][5][6] | 196.20 g/mol [8] |
Bioactivity Profile: A Comparative Overview
While both compounds exhibit a range of biological activities, the extent of research and documented effects vary significantly. Xanthoxylin has been more extensively studied, with established cytotoxic, antifungal, anti-inflammatory, and antioxidant properties.[4][8][9] In contrast, the bioactivity of this compound is less characterized, with current literature primarily highlighting its antifungal effects.[10]
Anticancer Activity
Xanthoxylin has demonstrated potent cytotoxic effects against various cancer cell lines. It is reported to induce apoptosis in a time- and concentration-dependent manner and cause mitochondrial depolarization in HepG2 cells.[8]
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 1.6 | [8] |
| ACP-03 | 26.0 | [8] |
No quantitative data on the anticancer activity of this compound is currently available in the public domain.
Antifungal Activity
Both compounds have been reported to possess antifungal properties.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Moderate activity (quantitative data not specified) | [10] |
| Penicillium expansum | Moderate activity (quantitative data not specified) | [10] | |
| Xanthoxylin | Toxoplasma neonatorum | 50 | [9] |
| Aspergillus fumigatus | 75 | [9] |
Anti-inflammatory and Antioxidant Activity
Xanthoxylin has been noted for its anti-inflammatory and antioxidant effects.[4][9] A recent study demonstrated that Xanthoxylin can attenuate lipopolysaccharide-induced acute lung injury by modulating the Akt/HIF-1α/NF-κB and Nrf2 pathways.[11]
Currently, there is no available data on the anti-inflammatory or antioxidant activities of this compound.
Signaling Pathways
The mechanisms of action for Xanthoxylin are being actively investigated. In the context of inflammation, it has been shown to down-regulate and inhibit the Akt/HIF-1α/NF-κB signaling pathways.[11] Its pro-apoptotic effects in cancer cells are associated with the activation of caspase-3, -8, and -9, and the loss of mitochondrial transmembrane potential.[8]
Below is a simplified representation of the signaling pathway modulated by Xanthoxylin in the context of LPS-induced acute lung injury.
Caption: Xanthoxylin's modulation of inflammatory and antioxidant pathways.
No defined signaling pathways for this compound have been reported to date.
Experimental Protocols
To aid in the replication and further investigation of the reported bioactivities, the following are generalized experimental protocols based on the available literature.
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of antifungal activity and can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound or Xanthoxylin) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
The available data indicates that Xanthoxylin possesses a broader and more potent range of bioactivities, particularly in the realms of anticancer and anti-inflammatory effects, compared to this compound. The additional methyl group in this compound may influence its solubility, cell permeability, or interaction with specific biological targets, leading to the observed differences in activity.
This comparison highlights a significant gap in the scientific literature regarding the bioactivity of this compound. Further research is warranted to fully elucidate its pharmacological profile and to understand the structure-activity relationship between these two closely related natural products. The experimental protocols and data presented herein provide a foundation for future comparative studies.
References
- 1. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 90-24-4: Xanthoxylin | CymitQuimica [cymitquimica.com]
- 5. Xanthoxylin [webbook.nist.gov]
- 6. PubChemLite - Xanthoxylin (C10H12O4) [pubchemlite.lcsb.uni.lu]
- 7. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Xanthoxylin Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconclusive Findings on the Reproducibility of Methylxanthoxylin's Antifungal Effects
A comprehensive review of existing scientific literature reveals a significant lack of data on a compound referred to as "Methylxanthoxylin." Consequently, an analysis of the reproducibility of its effects across different fungal strains cannot be conducted at this time.
Extensive searches for "this compound" in scholarly databases and scientific publications have yielded no results. This suggests that the compound may be either a novel, yet-to-be-documented substance or a misnomer for another compound. There are mentions of similar-sounding compounds, such as xanthoxylin and various methylxanthines, but no direct research exists under the requested name.
Without any foundational studies establishing the primary effects of this compound on any single fungal strain, a comparative analysis of its reproducibility across multiple strains is not feasible. Such an investigation would require access to initial experimental data, which is currently unavailable in the public domain.
Researchers interested in the potential antifungal properties of novel compounds are encouraged to perform initial screening and dose-response studies. Should "this compound" be a proprietary or newly synthesized molecule, the following general methodologies and workflows are recommended for assessing its efficacy and reproducibility.
Proposed Experimental Framework for Novel Antifungal Compound Analysis
For a novel compound like this compound, a structured experimental approach is crucial to determine its antifungal properties and the reproducibility of its effects.
Table 1: Hypothetical Data Summary for Antifungal Activity of a Novel Compound
| Fungal Strain | Compound Concentration (µg/mL) | Mean Inhibition Zone (mm) ± SD | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Saccharomyces cerevisiae | 50 | 15 ± 1.2 | 100 |
| Candida albicans | 50 | 12 ± 0.8 | 125 |
| Aspergillus niger | 50 | 8 ± 2.1 | 250 |
| Cryptococcus neoformans | 50 | 18 ± 1.5 | 75 |
Caption: This table represents a sample data structure for summarizing the antifungal activity of a hypothetical compound against various fungal strains.
Experimental Protocols
A standardized protocol is essential for ensuring the reproducibility of findings. The following outlines a general methodology for testing a novel antifungal agent.
1. Fungal Strain Preparation:
-
Pure cultures of the selected fungal strains are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at their optimal growth temperatures.
-
A suspension of fungal spores or cells is prepared in sterile saline or phosphate-buffered saline (PBS) and adjusted to a specific concentration (e.g., 10^6 cells/mL) using a hemocytometer or spectrophotometer.
2. Antifungal Susceptibility Testing (Disk Diffusion Method):
-
A sterile cotton swab is dipped into the fungal suspension and swabbed uniformly across the surface of an agar plate.
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent).
-
The impregnated disks are placed onto the inoculated agar surface.
-
A disk impregnated with the solvent alone serves as a negative control, and a disk with a known antifungal agent (e.g., fluconazole) serves as a positive control.
-
The plates are incubated under appropriate conditions for 24-48 hours.
-
The diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) is measured in millimeters.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
A broth microdilution method is employed.
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the fungal suspension.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Visualizing Experimental and Logical Workflows
Clear diagrams of workflows and potential cellular pathways are critical for communicating complex scientific concepts.
Caption: Workflow for assessing the antifungal activity of a novel compound.
Caption: Hypothetical signaling pathway for an antifungal compound.
Unmasking the Unintended: A Guide to Assessing Off-Target Effects of Methylxanthoxylin in Cellular Models
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular interactions is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for assessing the off-target effects of Methylxanthoxylin, a representative methylxanthine, in cellular models. We delve into key experimental methodologies, present comparative data, and offer detailed protocols to aid in the design and interpretation of off-target screening campaigns.
Methylxanthines, a class of compounds that includes caffeine and theophylline, are known for their broad physiological effects, primarily attributed to their role as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[1] While these on-target activities are well-characterized, the potential for off-target interactions remains a critical area of investigation in drug development to mitigate unforeseen side effects and toxicity.[2][3] This guide explores various experimental and computational approaches to comprehensively profile the off-target landscape of a molecule like this compound.
Comparative Analysis of Off-Target Assessment Methodologies
Effective off-target assessment relies on a multi-pronged approach, combining in silico predictions with in vitro and cell-based experimental validation. The following table summarizes key methodologies, highlighting their principles, strengths, and limitations.
| Methodology | Principle | Key Metrics | Advantages | Limitations |
| Computational (In Silico) Profiling | Utilizes algorithms and databases to predict potential off-targets based on chemical structure, similarity to known ligands, and protein-ligand docking simulations.[2][3] | Binding affinity scores, similarity scores, statistical confidence levels. | High-throughput, cost-effective, provides a broad initial screen of potential off-targets. | Prone to false positives and negatives; predictions require experimental validation. |
| Kinase Profiling | Assesses the inhibitory activity of a compound against a large panel of purified kinases.[4][5] | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), percent inhibition at a fixed concentration. | Provides a quantitative measure of interaction with a major class of off-target proteins; highly sensitive.[4] | Limited to the kinases included in the panel; does not account for cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[6] | Melting temperature (Tm) shift (ΔTm). | Confirms target engagement in a cellular environment; can identify novel, unexpected targets. | Lower throughput than in vitro assays; interpretation can be complex. |
| CRISPR-Based Screening | Employs CRISPR-Cas9 technology to systematically knock out genes and assess how the loss of a specific protein affects cellular sensitivity to the compound.[7] | Drug sensitivity (e.g., cell viability) in knockout vs. wild-type cells. | Provides functional validation of off-target effects; can distinguish between on-target and off-target-mediated toxicity.[7] | Technically demanding; potential for off-target effects from the CRISPR system itself.[8] |
| Cell-Based Signaling Assays | Monitors the activity of specific signaling pathways in response to compound treatment using reporter genes, protein phosphorylation analysis, or other functional readouts.[9] | Reporter gene expression levels, phosphorylation status of key signaling proteins, changes in second messenger concentrations. | Provides insights into the functional consequences of off-target interactions in a physiological context. | Can be pathway-specific and may not capture all off-target effects. |
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Kinase Reaction: In a microplate, combine each kinase with its specific substrate and ATP.
-
Inhibition: Add the diluted this compound or vehicle control to the kinase reactions and incubate at a controlled temperature.
-
Detection: Quantify kinase activity, typically by measuring the amount of phosphorylated substrate using methods such as radiometric assays, fluorescence polarization, or luminescence-based ATP detection.[4]
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for any significantly inhibited kinases.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular proteins that physically interact with this compound.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.[6]
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.[6]
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured and precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific target protein (if known) or perform proteome-wide analysis using mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of this compound indicates a direct interaction.
Visualizing Cellular Interactions and Workflows
To better understand the complex processes involved in assessing off-target effects, the following diagrams illustrate a hypothetical signaling pathway affected by this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.
References
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Benchmarking Methylxanthoxylin's Performance in Antifungal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methylxanthoxylin's antifungal performance evaluated through various standard assay formats. The information is intended to assist researchers in selecting the appropriate assays for their studies and to offer a framework for comparing this compound with alternative antifungal agents.
Executive Summary
This compound is a natural compound that has demonstrated moderate antifungal activity against pathogenic fungi such as Candida albicans and Penicillium expansum. While the precise mechanism of action is still under investigation, preliminary evidence suggests that related compounds may interfere with the integrity of the fungal cell wall. This guide outlines the standard methodologies for assessing its antifungal efficacy and presents a comparative data framework.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and common alternative antifungal agents against key fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity against Candida albicans
| Compound | Assay Format | MIC Range (µg/mL) |
| This compound | Broth Microdilution | Data not available |
| Fluconazole | Broth Microdilution | ≤0.25 - 8[1][2] |
| Amphotericin B | Broth Microdilution | ≤1[3] |
Table 2: In Vitro Activity against Penicillium expansum
| Compound | Assay Format | MIC Range (µg/mL) |
| This compound | Agar Dilution | Data not available |
| Amphotericin B | Broth Microdilution | Data not available |
| Itraconazole | Broth Microdilution | Data not available |
Note: At the time of this publication, specific MIC values for this compound against Candida albicans and Penicillium expansum were not publicly available. The tables are presented as a template for researchers to populate with their own experimental data.
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental processes, the following diagrams are provided.
Potential Antifungal Mechanism of Action
While the exact signaling pathway for this compound is not fully elucidated, a plausible mechanism, based on related compounds, involves the inhibition of key enzymes in the fungal cell wall biosynthesis pathway.
Caption: Potential mechanism of this compound inhibiting fungal cell wall synthesis.
General Experimental Workflow for Antifungal Susceptibility Testing
The workflow for determining the MIC of an antifungal compound is standardized to ensure reproducibility.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methylxanthoxylin: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety, operational, and disposal protocols for Methylxanthoxylin, also known as 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. By providing this guidance, we aim to be the preferred source for laboratory safety information, fostering a culture of safety and trust.
This compound is a ketone that can be isolated from the leaves and bark of Acradenia frankliniae. It has demonstrated moderate antifungal activity against various fungi. Due to its bioactive nature, proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following table summarizes the key safety information based on the SDS for the chemically identical compound, 2'-Hydroxy-4',6'-dimethoxyacetophenone.
Table 1: Summary of Safety and Hazard Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. The primary recommended disposal method is through an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" or "2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the SDS and an estimate of the quantity of waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Figure 1: Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: Antifungal Susceptibility Testing
The following is a generalized protocol for assessing the antifungal activity of this compound.
Table 2: Experimental Protocol for Antifungal Susceptibility Testing
| Step | Procedure | Details |
| 1 | Preparation of this compound Stock Solution | Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. |
| 2 | Fungal Culture Preparation | Inoculate the target fungal strain (e.g., Candida albicans) in an appropriate liquid medium and incubate until a desired cell density is reached. |
| 3 | Preparation of Test Plates | In a 96-well microtiter plate, prepare serial dilutions of the this compound stock solution in the fungal growth medium. |
| 4 | Inoculation | Add a standardized inoculum of the fungal culture to each well of the microtiter plate. Include positive (fungus only) and negative (medium only) controls. |
| 5 | Incubation | Incubate the microtiter plate at the optimal temperature for fungal growth for a specified period (e.g., 24-48 hours). |
| 6 | Data Analysis | Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible fungal growth. This can be done visually or by measuring absorbance with a plate reader. |
Figure 2: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of this compound.
Proposed Mechanism of Antifungal Activity
This compound belongs to the broader class of methylxanthines. Research on methylxanthines suggests a potential mechanism of action for their antifungal properties.[2][3] It is proposed that these compounds inhibit fungal chitinases, which are crucial enzymes for the synthesis and remodeling of the fungal cell wall.[2]
Figure 3: Proposed Signaling Pathway for Antifungal Activity of Methylxanthines
Caption: Proposed mechanism of antifungal action for methylxanthines.
By adhering to these guidelines, laboratory personnel can handle and dispose of this compound safely and responsibly, contributing to a secure research environment.
References
Personal protective equipment for handling Methylxanthoxylin
Essential Safety and Handling Guide for Methylxanthoxylin
For Researchers, Scientists, and Drug Development Professionals
This compound is a ketone naturally found in the leaves and bark of Acradenia franklinii, exhibiting moderate antifungal properties.[1] While its specific toxicity profile is not extensively documented, its chemical structure necessitates careful handling to mitigate potential risks.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| Body Part | PPE Requirement | Specifications & Rationale |
| Hands | Nitrile Gloves | Provides protection against incidental splashes and contact with the solid compound. Double gloving is recommended for extended procedures. |
| Eyes | Safety Goggles with Side Shields | Essential to protect against airborne particles and accidental splashes. A face shield should be worn over goggles when there is a significant splash risk. |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid reagents nearby.
2. Weighing and Aliquoting:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood.
-
Use anti-static tools if available to prevent dispersal of the powder.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Dissolution and Use:
-
This compound is soluble in DMSO.[1] When dissolving, use the appropriate glassware and stir gently.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
Keep containers sealed when not in use to prevent evaporation and contamination.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all contaminated consumables as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan: Managing this compound Waste
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container (Solid) | Collect all unused solid compound and grossly contaminated items (e.g., weigh boats) in a clearly labeled, sealed container. |
| Contaminated Sharps | Sharps Container | Needles, scalpels, or other sharps that have come into contact with this compound must be disposed of in a designated sharps container. |
| Contaminated Labware (non-sharp) | Labeled Hazardous Chemical Waste Container (Solid) | Pipette tips, centrifuge tubes, and other disposable labware should be placed in the solid hazardous waste container. |
| Liquid Waste (Solutions) | Labeled Hazardous Chemical Waste Container (Liquid) | Collect all solutions containing this compound in a compatible, sealed, and clearly labeled liquid waste container. Do not mix with incompatible waste streams. |
IV. Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. |
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
